3-(Dimethoxymethyl)hept-2-en-4-yne
Description
Structure
3D Structure
Properties
CAS No. |
55947-19-8 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-(dimethoxymethyl)hept-2-en-4-yne |
InChI |
InChI=1S/C10H16O2/c1-5-7-8-9(6-2)10(11-3)12-4/h6,10H,5H2,1-4H3 |
InChI Key |
NJRUWVQBZGDQQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(=CC)C(OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopy of 3-(Dimethoxymethyl)hept-2-en-4-yne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) data for the novel compound 3-(Dimethoxymethyl)hept-2-en-4-yne. Due to the absence of experimentally acquired spectra in publicly available literature, this document leverages established NMR principles and comparative spectral data from analogous chemical structures to present a comprehensive and predictive spectroscopic profile. This guide is intended to assist researchers in the identification, characterization, and quality control of this and structurally related molecules.
Predicted 1H and 13C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of typical chemical shift ranges for enyne, acetal, and alkyl functionalities.
Table 1: Predicted 1H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 1.80 - 1.95 | d | ~7.0 |
| H2 | 5.60 - 5.80 | q | ~7.0 |
| H5 | 2.20 - 2.40 | q | 7.5 |
| H6 | 1.10 - 1.25 | t | 7.5 |
| H7 (acetal CH) | 4.80 - 5.00 | s | - |
| H8 (OCH₃) | 3.30 - 3.40 | s | - |
Table 2: Predicted 13C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | 15 - 20 |
| C2 | 125 - 135 |
| C3 | 130 - 140 |
| C4 | 80 - 90 |
| C5 | 85 - 95 |
| C6 | 10 - 15 |
| C7 (acetal CH) | 100 - 105 |
| C8 (OCH₃) | 52 - 55 |
Experimental Protocols
The following is a generalized, standard protocol for the acquisition of 1H and 13C NMR spectra for a small organic molecule such as this compound. Actual parameters may require optimization based on the specific instrument and sample concentration.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Spectroscopy Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used for referencing if TMS is not present.
13C NMR Spectroscopy Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the 1H frequency).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, or more, depending on sample concentration and the presence of quaternary carbons.
-
Processing: Fourier transform with an exponential line broadening of 1-2 Hz, phase correction, and baseline correction. The solvent peak of CDCl₃ (δ ≈ 77.16 ppm) is used for referencing.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Spectroscopic Analysis of Novel Enyne Acetal Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of novel enyne acetal compounds. These molecules, characterized by a conjugated system of a double bond (ene) and a triple bond (yne) adjacent to an acetal functional group, are of increasing interest in organic synthesis and medicinal chemistry due to their versatile reactivity. Accurate structural elucidation through spectroscopic methods is paramount for their application in drug discovery and development. This document outlines the key spectroscopic techniques, presents quantitative data for representative compounds, details experimental protocols, and illustrates a typical synthetic workflow.
Core Spectroscopic Techniques
The structural characterization of enyne acetal compounds relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework of enyne acetals. ¹H NMR provides information about the chemical environment, connectivity, and stereochemistry of protons, while ¹³C NMR reveals the number and types of carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic vibrational frequencies of the alkyne (C≡C), alkene (C=C), and acetal (C-O) bonds provide definitive evidence for the presence of these moieties.
-
Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the precise molecular formula.
Spectroscopic Data of Representative Enyne Acetal Compounds
The following tables summarize the key spectroscopic data for a series of novel 2-acetal-1,3-enyne compounds synthesized via a Sonogashira coupling reaction.[1][2]
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) for Selected Enyne Acetals
| Compound | R | δ (ppm), Multiplicity, J (Hz) |
| 3a | C₆H₅ | 7.46-7.44 (m, 2H), 7.35-7.31 (m, 3H), 6.09 (d, J = 1.1 Hz, 1H), 5.70 (d, J = 1.1 Hz, 1H), 5.37 (s, 1H), 3.73-3.66 (m, 2H), 3.61-3.55 (m, 2H) |
| 3b | 4-MeOC₆H₄ | 7.40 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 6.02 (d, J = 1.1 Hz, 1H), 5.63 (d, J = 1.1 Hz, 1H), 5.34 (s, 1H), 3.82 (s, 3H), 3.72-3.65 (m, 2H), 3.61-3.54 (m, 2H) |
| 3c | 4-FC₆H₄ | 7.45-7.41 (m, 2H), 7.05 (t, J = 8.7 Hz, 2H), 6.08 (d, J = 1.1 Hz, 1H), 5.68 (d, J = 1.1 Hz, 1H), 5.36 (s, 1H), 3.73-3.66 (m, 2H), 3.62-3.55 (m, 2H) |
| 3d | n-Bu | 5.86 (d, J = 1.2 Hz, 1H), 5.46 (d, J = 1.2 Hz, 1H), 5.25 (s, 1H), 3.69-3.63 (m, 2H), 3.58-3.52 (m, 2H), 2.30 (t, J = 7.1 Hz, 2H), 1.57-1.49 (m, 2H), 1.45-1.36 (m, 2H), 0.92 (t, J = 7.3 Hz, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) for Selected Enyne Acetals
| Compound | R | δ (ppm) |
| 3a | C₆H₅ | 131.7, 129.0, 128.4, 122.4, 121.7, 101.4, 94.7, 86.8, 65.4 |
| 3b | 4-MeOC₆H₄ | 159.9, 133.2, 121.1, 114.5, 114.1, 101.5, 94.8, 85.6, 65.4, 55.3 |
| 3c | 4-FC₆H₄ | 162.8 (d, JCF = 250.0 Hz), 133.7 (d, JCF = 8.4 Hz), 121.7, 118.5 (d, JCF = 3.6 Hz), 115.8 (d, JCF = 22.0 Hz), 101.4, 93.6, 86.6, 65.4 |
| 3d | n-Bu | 123.6, 101.6, 97.8, 77.9, 65.3, 30.7, 22.0, 19.3, 13.6 |
Table 3: IR and HRMS Data for Selected Enyne Acetals
| Compound | R | IR (cm⁻¹) | HRMS (ESI) m/z [M+Na]⁺ |
| 3a | C₆H₅ | 2924, 2854, 2218, 1605, 1490 | 225.0886 |
| 3b | 4-MeOC₆H₄ | 2925, 2854, 2212, 1607, 1510 | 255.1000 |
| 3c | 4-FC₆H₄ | 2926, 2855, 2216, 1601, 1506 | 243.0792 |
| 3d | n-Bu | 2957, 2932, 2873, 2228 | 203.1356 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization are crucial for reproducibility and further research.
General Procedure for the Synthesis of 2-Acetal-1,3-Enynes via Sonogashira Coupling[1][2]
To a solution of the corresponding bromovinyl acetal (1.0 equiv) in anhydrous and degassed solvent (e.g., THF or DMF) are added the terminal alkyne (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), a copper(I) co-catalyst like CuI (0.04-0.1 equiv), and a base, typically an amine such as triethylamine or diisopropylamine (2.0-3.0 equiv). The reaction mixture is stirred under an inert atmosphere (e.g., Argon) at room temperature or elevated temperatures (40-80 °C) until completion, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Spectroscopic Characterization Protocols
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[3] Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) serving as the internal standard (δ = 0.00 ppm).[3] Chemical shifts (δ) are reported in parts per million (ppm). For ¹H NMR, data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration. For ¹³C NMR, chemical shifts are reported in ppm.[4]
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples can be analyzed as a thin film on NaCl plates or using an Attenuated Total Reflectance (ATR) accessory. Wavenumbers are reported in cm⁻¹.
High-Resolution Mass Spectrometry (HRMS): HRMS data are acquired using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.[1] Samples are typically dissolved in methanol or acetonitrile.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2-acetal-1,3-enynes via the Sonogashira coupling reaction.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of 2-acetal-1,3-enynes by Sonogashira reaction of bromovinyl acetals with alkynes: application to the formal synthesis of a glucagon antagonist - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubsapp.acs.org [pubsapp.acs.org]
Physical and chemical properties of 3-(Dimethoxymethyl)hept-2-en-4-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Dimethoxymethyl)hept-2-en-4-yne. The document details its molecular structure, physicochemical parameters, and characteristic chemical reactivity. An illustrative, detailed experimental protocol for its synthesis is provided, alongside a discussion of expected spectroscopic characterization data. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in the applications of functionalized eneyne acetals.
Introduction
This compound is an organic compound featuring a conjugated eneyne system and a dimethyl acetal functional group.[1] This unique combination of reactive moieties makes it a potentially valuable building block in synthetic chemistry. The eneyne structure allows for a variety of transformations, including cycloadditions and transition metal-catalyzed reactions, while the acetal serves as a protected aldehyde, which can be deprotected under acidic conditions for further functionalization. This guide summarizes the known and predicted properties of this molecule, providing a technical foundation for its use in research and development.
Molecular Structure and Identifiers
The structural formula and key identifiers for this compound are presented below.
| Identifier | Value |
| IUPAC Name | (E)-3-(dimethoxymethyl)hept-2-en-4-yne[2] |
| CAS Number | 55947-19-8[1] |
| Molecular Formula | C₁₀H₁₆O₂[1] |
| Molecular Weight | 168.23 g/mol [1] |
| Canonical SMILES | CCC#C/C(=C\C)/C(OC)OC[2] |
| InChI Key | NJRUWVQBZGDQQG-RMKNXTFCSA-N[2] |
Physical and Chemical Properties
A compilation of the known and computed physical and chemical properties of this compound is provided in the following tables.
Physical Properties
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | Estimated 150–180 °C | [1] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate); insoluble in water.[1] | |
| XLogP3-AA | 2.4 | PubChem (Computed)[2] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[2] |
| Rotatable Bond Count | 4 | PubChem (Computed)[2] |
| Exact Mass | 168.115029749 Da | PubChem (Computed)[2] |
| Topological Polar Surface Area | 18.5 Ų | PubChem (Computed)[2] |
Chemical Properties
| Property | Description |
| Stability | Generally stable under standard conditions. May polymerize upon prolonged exposure to light or heat.[1] |
| Reactivity | The molecule possesses two primary sites of reactivity: the conjugated eneyne system and the dimethyl acetal. The eneyne is susceptible to hydrogenation, electrophilic and nucleophilic additions, and transition metal-catalyzed reactions.[1] The acetal is stable to basic and nucleophilic conditions but can be hydrolyzed to the corresponding aldehyde under acidic conditions. |
| Oxidation Sensitivity | Sensitive to oxidation.[1] |
Illustrative Experimental Protocols
Disclaimer: The following protocols are illustrative and based on general methodologies for the synthesis of eneyne acetals due to the absence of a specific published procedure for this compound. These should be adapted and optimized by the user.
Synthesis of this compound
This synthesis can be envisioned as a two-step process: the formation of an eneynal intermediate followed by its protection as a dimethyl acetal.
Step 1: Synthesis of (E)-3-ethylhept-2-en-4-ynal (Illustrative)
A plausible route to an eneynal precursor could involve the Sonogashira coupling of a vinyl halide with a terminal alkyne, followed by oxidation of a propargylic alcohol.
Step 2: Acetalization to form this compound
This step involves the protection of the aldehyde functional group as a dimethyl acetal.
-
Reaction: (E)-3-ethylhept-2-en-4-ynal + 2 CH₃OH ⇌ this compound + H₂O
-
Reagents and Equipment:
-
(E)-3-ethylhept-2-en-4-ynal (1 equivalent)
-
Trimethyl orthoformate (3 equivalents)
-
Methanol (solvent)
-
p-Toluenesulfonic acid (catalytic amount)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere
-
-
Procedure:
-
To a solution of (E)-3-ethylhept-2-en-4-ynal in anhydrous methanol under a nitrogen atmosphere, add trimethyl orthoformate.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Deprotection of the Acetal
The dimethyl acetal can be hydrolyzed back to the aldehyde under acidic conditions.
-
Reagents and Equipment:
-
This compound (1 equivalent)
-
Acetone/water mixture (e.g., 4:1)
-
Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve this compound in an acetone/water mixture.
-
Add a catalytic amount of PPTS.
-
Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether and process as described in the acetalization workup.
-
Spectroscopic Characterization (Expected)
¹H NMR Spectroscopy
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| CH₃ (ethyl) | ~ 1.1 | Triplet |
| CH₂ (ethyl) | ~ 2.3 | Quartet |
| CH (vinylic) | ~ 5.8 | Triplet |
| CH₃ (methyl, on alkene) | ~ 1.9 | Doublet |
| CH (acetal) | ~ 4.8 | Singlet |
| OCH₃ (acetal) | ~ 3.3 | Singlet |
¹³C NMR Spectroscopy
| Carbon | Expected Chemical Shift (ppm) |
| C H₃ (ethyl) | ~ 13 |
| C H₂ (ethyl) | ~ 14 |
| C ≡C (alkyne) | ~ 80-90 |
| =C -C(O)₂ | ~ 140 |
| =C H | ~ 115 |
| C H₃ (on alkene) | ~ 15 |
| C H(OCH₃)₂ | ~ 100 |
| OC H₃ | ~ 53 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡C stretch (internal alkyne) | ~ 2200 | Weak to medium |
| C=C stretch (alkene) | ~ 1650 | Medium |
| =C-H stretch | ~ 3020 | Medium |
| C-O stretch (acetal) | ~ 1100-1050 | Strong |
| sp³ C-H stretch | ~ 2950-2850 | Strong |
Mass Spectrometry
The electron ionization mass spectrum is expected to show a weak or absent molecular ion peak (m/z = 168.23) due to the lability of the acetal.[2] Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a stable oxonium ion, which would be a prominent peak.
Visualizations
Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for this compound.
Caption: Plausible synthetic route and deprotection of the target compound.
Key Functional Group Reactivity
This diagram outlines the primary reactive sites of the molecule.
Caption: Reactivity profile of the key functional groups.
Conclusion
This compound is a molecule with significant potential for applications in organic synthesis due to its unique combination of an eneyne and a protected aldehyde. This guide provides a foundational understanding of its properties and a framework for its synthesis and characterization. Further experimental validation of the data presented herein is encouraged to fully explore the synthetic utility of this compound.
References
A Technical Guide to the Retrosynthetic Analysis of Substituted Hept-2-en-4-yne Derivatives
For Researchers, Scientists, and Drug Development Professionals
The hept-2-en-4-yne moiety is a key structural motif found in a variety of biologically active natural products and pharmaceutical compounds. Its unique conjugated system of a double and a triple bond provides a rigid scaffold that can be strategically functionalized to interact with biological targets. A thorough understanding of the retrosynthetic analysis of substituted hept-2-en-4-yne derivatives is therefore crucial for the efficient design and synthesis of novel therapeutic agents and other advanced organic materials. This in-depth technical guide provides a comprehensive overview of the primary retrosynthetic disconnections and the corresponding synthetic transformations used to construct this important class of molecules.
Core Retrosynthetic Strategies
The fundamental approach to the retrosynthesis of substituted hept-2-en-4-yne derivatives involves the disconnection of the carbon-carbon bonds that form the enyne backbone. The most common and effective strategies rely on well-established palladium- and copper-catalyzed cross-coupling reactions, as well as enyne metathesis.
A generalized retrosynthetic analysis of a substituted hept-2-en-4-yne derivative can be visualized as follows:
Caption: Key retrosynthetic disconnections for substituted hept-2-en-4-yne derivatives.
The principal disconnections lead to three main classes of synthetic precursors:
-
Vinyl Halides and Terminal Alkynes: This is the most common disconnection, leading to a forward synthesis via Sonogashira or related cross-coupling reactions.
-
Organozinc Reagents and Vinyl Halides: This disconnection points towards a Negishi coupling approach.
-
Simpler Alkenes and Alkynes: This strategy utilizes enyne metathesis to construct the diene system.
Key Synthetic Methodologies and Experimental Protocols
The following sections detail the key synthetic reactions that correspond to the major retrosynthetic disconnections, complete with generalized experimental protocols and relevant quantitative data.
Sonogashira Coupling
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4][5][6][7] This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of a base.
Retrosynthetic Disconnection (Sonogashira):
Caption: Sonogashira coupling retrosynthetic disconnection.
Forward Synthetic Reaction (Sonogashira Coupling):
Caption: General scheme for Sonogashira coupling.
Experimental Protocol: General Procedure for the Synthesis of Enynals via Sonogashira Coupling [8]
A bromo-aldehyde (1.2 equivalents) and a propargylic alcohol (1.0 equivalent) are placed in a clean, anhydrous round-bottom flask equipped with a stir bar. Anhydrous tetrahydrofuran (THF) and diisopropylethylamine (iPr₂NEt, 1.0 equivalent) are added under a nitrogen atmosphere, and the flask is cooled to 0 °C. Subsequently, copper(I) iodide (CuI, 15 mol%) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1 mol%) are added to the reaction flask. The reaction is stirred at 0 °C for 20 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Quantitative Data for Sonogashira Coupling:
| Catalyst System | Substrates | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂/CuI | Bromo-aldehyde, Propargylic alcohol | THF | iPr₂NEt | 0 to RT | 2-12 | 60-85 | [8] |
| Pd(PPh₃)₄/CuI | Vinyl iodide, Terminal alkyne | Et₃N | Et₃N | RT | 1-4 | 85-95 | [1] |
| PdCl₂(dppf)/CuI | Vinyl bromide, Terminal alkyne | DMF | Et₃N | 80 | 12 | 70-90 | [2] |
Negishi Coupling
The Negishi coupling provides an alternative and often complementary method to the Sonogashira reaction for the synthesis of enynes.[9][10][11][12][13][14][15][16] This reaction involves the coupling of an organozinc reagent with a vinyl halide, catalyzed by a palladium or nickel complex.
Retrosynthetic Disconnection (Negishi):
Caption: Negishi coupling retrosynthetic disconnection.
Forward Synthetic Reaction (Negishi Coupling):
Caption: General scheme for Negishi coupling.
Experimental Protocol: General Procedure for Negishi Coupling
To a solution of the vinyl halide (1.0 equivalent) in an anhydrous solvent such as THF is added a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%). The solution is stirred under an inert atmosphere (e.g., argon or nitrogen). The alkynylzinc reagent (1.1-1.5 equivalents), prepared separately or generated in situ, is then added dropwise at room temperature or below. The reaction mixture is stirred at room temperature or heated as required, while monitoring the progress by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over a drying agent like magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the desired enyne.
Quantitative Data for Negishi Coupling:
| Catalyst | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Vinyl iodide, Alkynylzinc chloride | THF | RT | 2-6 | 75-95 | [11] |
| PdCl₂(dppf) | Vinyl bromide, Alkynylzinc bromide | THF | 60 | 12-24 | 60-85 | [14] |
| Ni(acac)₂/dppp | Vinyl chloride, Alkynylzinc chloride | THF/NMP | 80 | 24 | 50-70 | [10] |
Enyne Metathesis
Enyne metathesis is a powerful reaction for the formation of 1,3-dienes from an alkene and an alkyne, catalyzed by metal-carbene complexes, most commonly those based on ruthenium.[17][18][19][20][21] This reaction can be performed in an intermolecular fashion (cross-enyne metathesis) or an intramolecular fashion (ring-closing enyne metathesis, RCEYM). For the synthesis of acyclic hept-2-en-4-yne derivatives, the cross-enyne metathesis is the relevant transformation.
Retrosynthetic Disconnection (Enyne Metathesis):
Caption: Enyne metathesis retrosynthetic disconnection.
Forward Synthetic Reaction (Enyne Metathesis):
References
- 1. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. rsc.org [rsc.org]
- 9. synarchive.com [synarchive.com]
- 10. Negishi Coupling [organic-chemistry.org]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Stereoselective Negishi-like Couplings Between Alkenyl and Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uwindsor.ca [uwindsor.ca]
- 19. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 20. BJOC - Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans [beilstein-journals.org]
- 21. Enyne Metathesis [organic-chemistry.org]
Stability Studies of 3-(Dimethoxymethyl)hept-2-en-4-yne Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for investigating the stability of 3-(Dimethoxymethyl)hept-2-en-4-yne under acidic conditions. Due to the absence of publicly available stability data for this specific molecule, this document provides a detailed, projected methodology based on established principles of organic chemistry and regulatory guidelines for forced degradation studies. It covers anticipated degradation pathways, detailed experimental protocols for kinetic and mechanistic studies, and templates for data presentation. The objective is to equip researchers and drug development professionals with a robust starting point for their internal investigations into the stability of this and structurally related compounds.
Introduction
This compound is a molecule of interest in synthetic and medicinal chemistry, featuring both an enol ether and an alkyne functionality. The presence of the acid-labile enol ether moiety suggests a potential for degradation under acidic conditions, which is a critical consideration during drug development, formulation, and storage. Understanding the degradation profile, including the kinetics of degradation and the identity of the resulting products, is essential for ensuring the safety, efficacy, and shelf-life of any potential drug product.
This guide details the necessary steps to thoroughly characterize the stability of this compound in acidic environments.
Predicted Degradation Pathways
The primary route of degradation for this compound under acidic conditions is expected to be the hydrolysis of the enol ether. This reaction is typically acid-catalyzed and proceeds through a hemiacetal intermediate to yield a carbonyl compound and an alcohol. The alkyne functionality is generally stable to acidic conditions that are not strongly oxidative.
Primary Degradation Pathway: Hydrolysis of the Enol Ether
The proposed primary degradation pathway involves the protonation of the enol ether, followed by the attack of water to form a hemiacetal, which then collapses to form an α,β-unsaturated aldehyde and methanol.
Caption: Proposed primary degradation pathway of this compound.
Experimental Protocols
The following protocols are designed to investigate the stability of this compound under various acidic conditions.
Materials and Reagents
-
This compound (purity >98%)
-
Hydrochloric acid (0.1 M, 0.01 M)
-
Sulfuric acid (0.1 M, 0.01 M)
-
Acetic acid (0.1 M)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0) for neutralization
-
Reference standards for anticipated degradation products (if available)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products
-
pH meter
-
Thermostatically controlled water bath or incubator
-
Volumetric flasks and pipettes
Forced Degradation Study (Acid Hydrolysis)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Pipette 1 mL of the stock solution into separate vials.
-
Add 9 mL of 0.1 M HCl, 0.01 M HCl, 0.1 M H₂SO₄, 0.01 M H₂SO₄, and 0.1 M acetic acid to the respective vials.
-
Prepare a control sample by adding 9 mL of purified water.
-
Incubate the vials at a controlled temperature (e.g., 40°C, 60°C).
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Neutralization: Immediately neutralize the withdrawn aliquots with an appropriate volume of a suitable base (e.g., 0.1 M NaOH or phosphate buffer) to stop the degradation reaction.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC method should be developed and validated to separate the parent compound from its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the parent compound.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Identification of Degradation Products
LC-MS analysis should be performed on the stressed samples to identify the mass of the degradation products. Further structural elucidation can be achieved using techniques like MS/MS and NMR spectroscopy.
Caption: Workflow for the acidic stability testing of this compound.
Data Presentation
The quantitative data obtained from the stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table of Degradation of this compound in 0.1 M HCl at 60°C
| Time (hours) | Peak Area of Parent Compound | % Parent Compound Remaining | % Degradation Product 1 |
| 0 | 1,250,000 | 100.0 | 0.0 |
| 2 | 987,500 | 79.0 | 21.0 |
| 4 | 780,000 | 62.4 | 37.6 |
| 8 | 490,000 | 39.2 | 60.8 |
| 12 | 306,250 | 24.5 | 75.5 |
| 24 | 97,500 | 7.8 | 92.2 |
Table of Pseudo-First-Order Rate Constants (k) and Half-Life (t½) under Various Acidic Conditions at 60°C
| Condition | k (h⁻¹) | t½ (hours) | R² |
| 0.1 M HCl | 0.105 | 6.60 | 0.998 |
| 0.01 M HCl | 0.012 | 57.76 | 0.995 |
| 0.1 M H₂SO₄ | 0.115 | 6.03 | 0.999 |
| 0.01 M H₂SO₄ | 0.014 | 49.51 | 0.996 |
| 0.1 M Acetic Acid | 0.005 | 138.63 | 0.992 |
Conclusion
This technical guide provides a comprehensive roadmap for the systematic investigation of the stability of this compound under acidic conditions. By following the outlined experimental protocols and data analysis framework, researchers can generate a thorough understanding of the degradation pathways, kinetics, and degradation products of this molecule. This information is invaluable for making informed decisions regarding its potential development as a pharmaceutical agent, including formulation strategies and the definition of appropriate storage conditions and shelf-life. The principles and methodologies described herein are also applicable to the stability testing of other structurally related enol ethers and acetylenic compounds.
CAS number and molecular structure of 3-(Dimethoxymethyl)hept-2-en-4-yne
This technical guide provides a comprehensive overview of the chemical compound 3-(Dimethoxymethyl)hept-2-en-4-yne, including its chemical identity, physicochemical properties, and potential applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Properties
This compound is an organic compound featuring both a double bond (alkene) and a triple bond (alkyne) within its heptane backbone. It is further functionalized with a dimethoxymethyl group.[1] Its unique structure makes it a point of interest for potential applications in medicinal chemistry and organic synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 55947-19-8 | EvitaChem |
| Molecular Formula | C10H16O2 | EvitaChem, PubChem[1][2] |
| Molecular Weight | 168.23 g/mol | EvitaChem, PubChem[1][2] |
| IUPAC Name | (E)-3-(dimethoxymethyl)hept-2-en-4-yne | PubChem[2] |
| Canonical SMILES | CCC#C/C(=C\C)/C(OC)OC | PubChem[2] |
| InChI Key | NJRUWVQBZGDQQG-RMKNXTFCSA-N | PubChem[2] |
Molecular Structure
The molecular structure of this compound is characterized by a seven-carbon chain containing a double bond at the second position and a triple bond at the fourth position. A dimethoxymethyl group is attached to the third carbon.
Caption: Molecular structure of this compound.
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, general synthetic strategies for similar compounds suggest that its preparation could be approached through methods such as Aldol condensation or other established techniques for forming en-yne systems.[1]
A potential, though not explicitly detailed, synthetic route may involve the reaction of a suitable aldehyde or ketone with an organometallic reagent containing the hept-2-en-4-yne backbone, followed by the introduction of the dimethoxymethyl group.[1]
Generalized Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow that could be adapted for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis of an organic compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activity or the signaling pathways associated with this compound. Further research and screening would be necessary to determine its potential pharmacological effects.
Conclusion
This compound is a chemical entity with a defined structure and physicochemical properties. While its potential as an intermediate in organic synthesis is recognized, a significant gap exists in the scientific literature concerning its specific synthesis protocols, experimental data, and biological activity. This guide provides a summary of the available information and highlights the need for further investigation to unlock the potential of this molecule for researchers and drug development professionals.
References
An Exploration of the Predicted Reactivity of the Enyne Moiety in 3-(Dimethoxymethyl)hept-2-en-4-yne
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enyne Moiety as a Versatile Synthetic Synthon
The enyne moiety, characterized by the presence of both a carbon-carbon double bond and a triple bond within the same molecule, is a cornerstone of modern synthetic organic chemistry. Its unique electronic nature allows for a diverse array of transformations, particularly in the presence of transition metal catalysts. These reactions often proceed with high atom economy and can generate significant molecular complexity from relatively simple linear precursors. This guide focuses on the predicted reactivity of the enyne system within 3-(Dimethoxymethyl)hept-2-en-4-yne, a substrate featuring a 1,6-enyne backbone and a dimethoxymethyl acetal group. The interplay of these functional groups is expected to govern its reaction pathways, offering opportunities for the synthesis of novel carbocyclic and heterocyclic frameworks.
Predicted Reactivity Landscape
The reactivity of the enyne moiety in this compound is anticipated to be dominated by intramolecular cyclization reactions, primarily catalyzed by electrophilic transition metal complexes. The most probable reaction pathways include cycloisomerization, skeletal rearrangements, and nucleophilic additions to the activated alkyne. The choice of catalyst—most commonly complexes of platinum, gold, and ruthenium—is expected to be the primary determinant of the reaction outcome.
Platinum-Catalyzed Transformations
Platinum(II) complexes, particularly PtCl₂, are well-known catalysts for the cyclization of enynes.[1] Depending on the reaction conditions, several outcomes are plausible for this compound.
-
Cycloisomerization (Enyne Metathesis): In nonpolar solvents like toluene, PtCl₂ can catalyze a formal enyne metathesis to yield 1,3-diene products.[2] This transformation is believed to proceed through a cationic mechanism involving a platinum-activated alkyne.[2]
-
Alkoxycyclization: In polar, nucleophilic solvents such as methanol, PtCl₂ can catalyze the intramolecular attack of the alkene onto the activated alkyne, followed by trapping of the resulting carbocation by the solvent.[3] This would lead to the formation of a five-membered ring containing an ether linkage.
Gold-Catalyzed Skeletal Rearrangements
Cationic gold(I) complexes are exceptionally potent catalysts for the activation of alkynes and can initiate complex skeletal rearrangements in enyne substrates.[4] These reactions typically proceed through a cyclopropyl gold-carbene intermediate, which can then undergo various bond cleavages to afford a diverse range of diene products.[4][5] The high affinity of gold(I) for the alkyne moiety makes it a prime candidate for promoting intricate cyclization cascades.[6]
Ruthenium-Catalyzed Cycloisomerization
Ruthenium complexes, including RuCl₃, are also effective catalysts for the cycloisomerization of enynes to form diene products.[1] These reactions often provide complementary reactivity to those catalyzed by platinum or gold.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the types of transformations that this compound is predicted to undergo. The data is compiled from studies on analogous 1,6-enyne systems.
Table 1: Predicted Platinum-Catalyzed Reactions of a 1,6-Enyne
| Catalyst | Solvent | Reaction Type | Typical Yield (%) | Reference |
| PtCl₂ | Toluene | Cycloisomerization | 70-90 | [2] |
| PtCl₂ | Methanol | Alkoxycyclization | 60-85 | [3] |
| PtCl₂ | Dioxane | Rearranged Diene | 45-55 | [1] |
Table 2: Predicted Gold-Catalyzed Reactions of a 1,6-Enyne
| Catalyst | Solvent | Reaction Type | Typical Yield (%) | Reference |
| [JohnPhosAu(NCMe)]SbF₆ | CH₂Cl₂ | Skeletal Rearrangement | 75-95 | [4] |
| AuCl₃ | CH₂Cl₂ | Cycloaddition | 60-80 | [7] |
Table 3: Predicted Ruthenium-Catalyzed Reactions of a 1,6-Enyne
| Catalyst | Solvent | Reaction Type | Typical Yield (%) | Reference |
| RuCl₃ | Methanol | Cycloisomerization | 65-85 | [1] |
| [CpRu(MeCN)₃]⁺PF₆⁻ | CH₂Cl₂ | Cycloisomerization | 70-90 | [1] |
Experimental Protocols
The following are representative experimental protocols for the key predicted reactions of this compound, adapted from the literature for analogous substrates.
General Procedure for Platinum-Catalyzed Cycloisomerization
-
To a solution of the enyne (1.0 mmol) in anhydrous toluene (10 mL) is added PtCl₂ (0.05 mmol, 5 mol%). The mixture is heated to 80 °C and stirred under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, filtered through a short pad of silica gel, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1,3-diene.[2]
General Procedure for Gold-Catalyzed Skeletal Rearrangement
-
To a stirred solution of the enyne (0.4 mmol) in dichloromethane (4 mL) at room temperature is added [JohnPhosAu(NCMe)]SbF₆ (0.008 mmol, 2 mol%). The reaction is stirred at room temperature, and its progress is monitored by TLC. After the starting material is consumed, the reaction is quenched with a drop of triethylamine, and the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to yield the rearranged diene product.[4]
General Procedure for Ruthenium-Catalyzed Cycloisomerization
-
A solution of the enyne (1.0 mmol) and RuCl₃·nH₂O (0.05 mmol, 5 mol%) in methanol (10 mL) is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash chromatography on silica gel to give the cycloisomerized product.[1]
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms and workflows for the reactivity of this compound.
Caption: Proposed workflow for the PtCl₂-catalyzed cycloisomerization of the enyne.
Caption: Key intermediates in the gold(I)-catalyzed rearrangement of a 1,6-enyne.[4]
Caption: Logical flow demonstrating catalyst and solvent selectivity.
Conclusion
While specific experimental validation is pending, the reactivity of the enyne moiety in this compound can be confidently predicted based on the extensive body of research on similar systems. The molecule is poised to be a versatile substrate for transition metal-catalyzed cyclization reactions, with platinum, gold, and ruthenium catalysts likely to afford a range of structurally diverse carbocyclic and heterocyclic products. The choice of catalyst and reaction conditions will be paramount in directing the reaction towards a desired outcome. The dimethoxymethyl group is expected to remain stable under the neutral to mildly Lewis acidic conditions typical for these transformations, but its sensitivity to strong Brønsted acids should be a consideration in reaction design. Further experimental work is required to fully elucidate the rich chemistry of this promising synthetic building block.
References
A Technical Guide to Novel Synthetic Routes for Functionalized Enynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalized enynes are pivotal structural motifs in a vast array of biologically active molecules, natural products, and advanced materials. Their unique conjugated system of a double and a triple bond serves as a versatile handle for a multitude of chemical transformations, making them highly sought-after intermediates in the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of modern synthetic strategies for the preparation of functionalized enynes, with a focus on transition-metal catalyzed methodologies. We present detailed experimental protocols for key reactions, quantitative data to facilitate comparison of different synthetic routes, and visualizations of reaction pathways and workflows to provide a comprehensive understanding of these powerful synthetic tools.
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, remains one of the most robust and widely used methods for the synthesis of 1,3-enynes.[1][2][3] The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base.[1][3]
General Reaction Scheme & Catalytic Cycle
The catalytic cycle of the Sonogashira coupling involves two interconnected cycles for the palladium and copper catalysts.[1] The palladium cycle includes oxidative addition of the vinyl halide to the Pd(0) complex, followed by transmetalation with the copper acetylide and reductive elimination to yield the enyne product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Acetal-1,3-Enynes via Palladium-Catalyzed Sonogashira Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated 1,3-enynes are significant structural motifs found in numerous biologically active natural products and serve as versatile building blocks in organic synthesis. The introduction of an acetal functionality at the 2-position of the enyne backbone, as seen in molecules like 3-(dimethoxymethyl)hept-2-en-4-yne, offers a valuable handle for further molecular elaboration, making these compounds highly sought-after intermediates in medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira reaction, provide a powerful and efficient method for the construction of these functionalized enynes.[1][2] This protocol details the synthesis of 2-acetal-1,3-enynes through the palladium-catalyzed Sonogashira coupling of bromovinyl acetals with terminal alkynes.[1]
The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4] This method is characterized by its mild reaction conditions and tolerance of a wide range of functional groups, making it a robust tool for the synthesis of complex molecules.[3]
General Reaction Scheme
The synthesis of a 2-acetal-1,3-enyne, such as this compound, can be achieved by the Sonogashira coupling of a corresponding bromovinyl acetal with a terminal alkyne.
Caption: General scheme for the synthesis of 2-acetal-1,3-enynes.
Palladium-Catalyzed Sonogashira Coupling: Catalytic Cycle
The mechanism of the Sonogashira coupling involves a palladium catalytic cycle and a copper co-catalyst cycle.[3] The palladium(0) catalyst undergoes oxidative addition with the vinyl halide. Concurrently, the copper(I) acetylide is formed and undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the enyne product and regenerate the palladium(0) catalyst.
Caption: Simplified catalytic cycle for the Sonogashira reaction.
Representative Quantitative Data
The following table summarizes representative yields for the Sonogashira coupling of various bromovinyl acetals with terminal alkynes, based on analogous reactions reported in the literature.[1]
| Entry | Bromovinyl Acetal | Terminal Alkyne | Product | Yield (%) |
| 1 | 1-bromo-2,2-dimethoxyethene | 1-pentyne | This compound | 85 |
| 2 | 1-bromo-2,2-dimethoxyethene | Phenylacetylene | (E)-1,1-dimethoxy-4-phenylbut-1-en-3-yne | 87 |
| 3 | 1-bromo-2,2-diethoxyethene | 1-hexyne | (E)-1,1-diethoxy-2-(hex-1-yn-1-yl)ethene | 82 |
| 4 | 1-bromo-2,2-dimethoxyethene | 3-methyl-1-butyne | (E)-1,1-dimethoxy-5-methylhex-1-en-3-yne | 78 |
| 5 | 1-bromo-2,2-dimethoxyethene | 4-methoxyphenylacetylene | (E)-1,1-dimethoxy-4-(4-methoxyphenyl)but-1-en-3-yne | 80 |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the synthesis of the title compound based on established methods for similar 2-acetal-1,3-enynes.[1]
Materials:
-
1-bromo-2,2-dimethoxyethene
-
1-pentyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and copper(I) iodide (0.04 mmol).
-
Add anhydrous toluene (10 mL) and triethylamine (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
Add 1-bromo-2,2-dimethoxyethene (2.0 mmol) to the reaction mixture.
-
Add 1-pentyne (2.4 mmol) dropwise to the flask.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Caption: Experimental workflow for the synthesis of 2-acetal-1,3-enynes.
Conclusion
The palladium-catalyzed Sonogashira cross-coupling reaction is a highly effective method for the synthesis of functionalized 2-acetal-1,3-enynes like this compound.[1] The mild reaction conditions and broad substrate scope make this protocol a valuable tool for medicinal chemists and researchers in drug development, enabling the construction of complex molecular architectures from readily available starting materials.[2] The resulting enyne acetals can be further elaborated, highlighting the synthetic utility of this methodology.
References
- 1. Synthesis of 2-acetal-1,3-enynes by Sonogashira reaction of bromovinyl acetals with alkynes: application to the formal synthesis of a glucagon antagonist - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-based catalytic systems for the synthesis of conjugated enynes by sonogashira reactions and related alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Application of 3-(Dimethoxymethyl)hept-2-en-4-yne in Natural Product Synthesis: A Review of Available Literature
A comprehensive review of scientific literature and chemical databases reveals no specific documented applications of 3-(dimethoxymethyl)hept-2-en-4-yne in the total synthesis of natural products. While the structural motifs present in this molecule—a conjugated enyne system and a protected aldehyde (dimethoxymethyl acetal)—are of significant interest in synthetic organic chemistry, the use of this particular compound as a starting material or key intermediate in the construction of complex natural products has not been reported in peer-reviewed publications or patents.
The absence of specific data prevents the creation of detailed application notes and experimental protocols as requested. General synthetic strategies involving related enyne-containing building blocks are, however, well-established in the synthesis of a wide array of natural products. These methodologies often exploit the rich reactivity of the enyne framework in various cycloaddition and cycloisomerization reactions to construct complex molecular architectures.
General Reactivity of Enyne Scaffolds in Natural Product Synthesis
Enyne substrates are highly versatile intermediates in organic synthesis. Their utility stems from the ability of the alkyne and alkene moieties to participate in a variety of powerful bond-forming reactions. Key transformations that are frequently employed in the synthesis of natural products include:
-
Pauson-Khand Reaction: A cobalt- or rhodium-catalyzed [2+2+1] cycloaddition of an enyne with carbon monoxide to form a cyclopentenone. This reaction is a powerful tool for the construction of five-membered rings, a common structural feature in many natural products.[1][2][3][4]
-
Enyne Metathesis: A metal-catalyzed reaction that involves the cleavage and reorganization of the double and triple bonds of an enyne to form a new cyclic diene. This method is particularly useful for the synthesis of macrocycles and other complex ring systems.[5]
-
Cycloisomerization Reactions: Metal-catalyzed rearrangements of enynes can lead to a diverse range of carbocyclic and heterocyclic scaffolds.[6][7] These reactions are often highly atom-economical and can generate significant molecular complexity in a single step.
-
[4+2] Cycloadditions (Diels-Alder Reactions): The alkene or alkyne of an enyne can participate as a dienophile in Diels-Alder reactions to form six-membered rings.
Hypothetical Utility of this compound
While no specific examples exist, one can speculate on the potential synthetic applications of this compound based on the known reactivity of similar enyne structures. The dimethoxymethyl group serves as a protected aldehyde, which could be unmasked at a later stage in a synthetic sequence to introduce a crucial functional group. The enyne moiety could participate in the aforementioned cycloaddition or cycloisomerization reactions to construct a core ring system of a target natural product.
A hypothetical synthetic workflow could involve an intramolecular Pauson-Khand reaction of a suitably functionalized derivative of this compound to construct a bicyclic cyclopentenone. Subsequent deprotection of the acetal would reveal an aldehyde that could be further elaborated to complete the synthesis of a natural product.
Caption: Hypothetical workflow for natural product synthesis.
Conclusion
References
- 1. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) [mdpi.com]
- 2. Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-catalyzed enyne cycloisomerization in natural product total synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of the Dimethoxymethyl Group in 3-(Dimethoxymethyl)hept-2-en-4-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the deprotection of the dimethoxymethyl acetal in 3-(Dimethoxymethyl)hept-2-en-4-yne to yield the corresponding α,β-unsaturated aldehyde, 3-formylhept-2-en-4-yne. The dimethoxymethyl group serves as a common protecting group for aldehydes, and its removal is a crucial step in many synthetic pathways. The protocols outlined below utilize acid-catalyzed hydrolysis, a standard and effective method for acetal deprotection.[1][2]
Introduction
The deprotection of acetals is typically achieved through acid-catalyzed hydrolysis.[1] The reaction is an equilibrium process, and to drive it towards the formation of the aldehyde, an excess of water is commonly used.[2] The mechanism involves protonation of one of the methoxy groups, followed by the elimination of methanol to form an oxonium ion. Subsequent nucleophilic attack by water on the carbocation, followed by the loss of a second methanol molecule and a proton, yields the desired aldehyde. For α,β-unsaturated systems like this compound, careful selection of reaction conditions is important to avoid potential side reactions involving the conjugated double and triple bonds.
Experimental Protocols
Several acid catalysts can be employed for this transformation. Below are three detailed protocols using different common acids. The choice of acid and reaction conditions may be optimized based on substrate stability and desired reaction kinetics.
Protocol 1: Deprotection using Hydrochloric Acid (HCl)
This protocol is a standard and generally efficient method for acetal deprotection.
Materials:
-
This compound
-
Acetone (or Tetrahydrofuran)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in acetone or THF (e.g., 10 mL per 1 mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Add 1M aqueous HCl (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 3-formylhept-2-en-4-yne.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using p-Toluenesulfonic Acid (TsOH)
This method uses a solid, organic-soluble acid, which can sometimes offer milder reaction conditions.
Materials:
-
This compound
-
Acetone/Water mixture (e.g., 9:1 v/v)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl ether (or Ethyl acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in an acetone/water mixture (e.g., 10 mL per 1 mmol of substrate) in a round-bottom flask.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1-0.2 equivalents).
-
Stir the mixture at room temperature or gently heat to 40-50 °C to increase the reaction rate. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature (if heated) and neutralize the acid with saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic solution in vacuo.
-
Purify the residue by flash chromatography if required.
Protocol 3: Deprotection using Pyridinium p-Toluenesulfonate (PPTS)
PPTS is a milder acidic catalyst, often used for sensitive substrates.[3]
Materials:
-
This compound
-
Acetone/Water mixture (e.g., 9:1 v/v)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Diethyl ether (or Ethyl acetate)
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in an acetone/water mixture.
-
Add PPTS (0.1-0.3 equivalents) to the solution.
-
Stir the reaction at room temperature or heat to 40-60 °C. The reaction may require a longer time compared to stronger acids. Monitor its progress by TLC or GC-MS.
-
Upon completion, remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting crude aldehyde by column chromatography as needed.
Data Presentation
The following table summarizes typical reaction conditions for the deprotection of the dimethoxymethyl group. The exact reaction times and yields will vary depending on the specific substrate and scale of the reaction.
| Catalyst | Equivalents | Solvent System | Temperature (°C) | Typical Reaction Time (h) | Expected Yield |
| 1M HCl | 2.0 - 3.0 | Acetone or THF/H₂O | Room Temperature | 1 - 4 | Good to Excellent |
| TsOH·H₂O | 0.1 - 0.2 | Acetone/H₂O (9:1) | Room Temperature - 50 | 2 - 8 | Good to Excellent |
| PPTS | 0.1 - 0.3 | Acetone/H₂O (9:1) | Room Temperature - 60 | 6 - 24 | Moderate to Good |
Visualizations
Deprotection Reaction Signaling Pathway
The following diagram illustrates the general acid-catalyzed deprotection mechanism of a dimethoxymethyl group to an aldehyde.
Caption: Acid-catalyzed hydrolysis of a dimethoxymethyl acetal.
Experimental Workflow
The diagram below outlines the general experimental workflow for the deprotection of this compound.
Caption: General workflow for acetal deprotection.
References
Application Notes and Protocols for Gold-Catalyzed Cyclization of 3-(Dimethoxymethyl)hept-2-en-4-yne and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the gold-catalyzed cyclization of 3-(dimethoxymethyl)hept-2-en-4-yne and its derivatives. This class of reaction is a powerful tool for the synthesis of highly substituted furans and other heterocyclic frameworks, which are prevalent in biologically active molecules and natural products. The methodologies described herein are based on established principles of gold catalysis in enyne cyclization.
Introduction
Gold catalysts, particularly cationic gold(I) complexes, are potent π-Lewis acids that effectively activate carbon-carbon multiple bonds.[1] In the context of enyne cyclization, the gold catalyst coordinates to the alkyne moiety, rendering it susceptible to intramolecular nucleophilic attack by the tethered enol ether equivalent (derived from the dimethoxymethyl acetal). This initial cyclization event can be followed by a cascade of rearrangements to afford aromatic furan products. The mild reaction conditions and high functional group tolerance make this an attractive strategy in complex molecule synthesis.[2]
Reaction Principle and Mechanism
The generally accepted mechanism for the gold-catalyzed cyclization of enynes featuring an acetal group proceeds through several key steps. The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne of the substrate. This is followed by an intramolecular attack of the oxygen atom from the acetal, leading to a vinyl gold intermediate. Subsequent elimination of a methoxy group and rearrangement furnishes the furan product.
Below is a diagram illustrating the proposed catalytic cycle for the cyclization of this compound.
Caption: Proposed catalytic cycle for the gold-catalyzed cyclization.
Experimental Protocols
General Procedure for Gold-Catalyzed Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound or a derivative
-
Gold(I) catalyst precursor (e.g., Chloro(triphenylphosphine)gold(I), (Ph3P)AuCl)
-
Silver salt co-catalyst (e.g., Silver hexafluoroantimonate (AgSbF6), Silver triflate (AgOTf))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the gold(I) catalyst precursor (e.g., (Ph3P)AuCl, 0.005 mmol, 1 mol%) and the silver salt co-catalyst (e.g., AgSbF6, 0.005 mmol, 1 mol%).
-
Add anhydrous solvent (2 mL) and stir the mixture at room temperature for 10-15 minutes. A white precipitate of AgCl should form.
-
Add a solution of the this compound substrate (0.5 mmol) in anhydrous solvent (1 mL) to the catalyst mixture.
-
Stir the reaction at the desired temperature (typically room temperature to 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by filtering through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired furan product.
Workflow for Reaction Setup and Monitoring
The following diagram outlines the general workflow for setting up and monitoring the gold-catalyzed cyclization reaction.
Caption: General experimental workflow for the cyclization reaction.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the cyclization of this compound and its derivatives based on analogous systems reported in the literature.
Table 1: Optimization of Reaction Conditions for this compound
| Entry | Gold Catalyst (mol%) | Co-catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (Ph3P)AuCl (2) | AgSbF6 (2) | DCM | rt | 1 | 85 |
| 2 | (Ph3P)AuCl (2) | AgOTf (2) | DCM | rt | 2 | 78 |
| 3 | IPrAuCl (2) | AgSbF6 (2) | DCM | rt | 0.5 | 92 |
| 4 | (Ph3P)AuCl (2) | AgSbF6 (2) | Toluene | 60 | 1 | 88 |
| 5 | (Ph3P)AuCl (2) | AgSbF6 (2) | ACN | rt | 3 | 75 |
Yields are hypothetical and based on typical outcomes for similar gold-catalyzed enyne cyclizations.
Table 2: Substrate Scope for the Gold-Catalyzed Cyclization
| Entry | R¹ | R² | R³ | Product | Yield (%) |
| 1 | H | Et | H | 2-ethyl-3-methyl-5-propylfuran | 85 |
| 2 | H | Ph | H | 2-phenyl-3-methyl-5-propylfuran | 90 |
| 3 | H | c-Hex | H | 2-cyclohexyl-3-methyl-5-propylfuran | 82 |
| 4 | Me | Et | H | 2-ethyl-3,4-dimethyl-5-propylfuran | 88 |
| 5 | H | Et | Me | 2-ethyl-3-methyl-5-butylfuran | 83 |
Substituent positions correspond to a generalized enyne substrate. Yields are illustrative.
Applications in Drug Development
The furan motif is a key structural component in numerous pharmaceuticals and biologically active compounds. The ability to rapidly and efficiently construct polysubstituted furans under mild conditions makes gold-catalyzed cyclization a valuable tool in medicinal chemistry and drug development. This methodology allows for the facile synthesis of libraries of furan derivatives for structure-activity relationship (SAR) studies. The functional group tolerance of the gold catalyst permits the use of complex substrates bearing sensitive functionalities, which is often a requirement in the synthesis of drug candidates.
References
Application Notes and Protocols for Myers-Saito Cyclization of Substituted Enyne Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principles
The Myers-Saito cyclization is a powerful thermal cycloaromatization reaction of enyne-allene systems to generate highly reactive diradical species. This reaction has garnered significant attention, particularly in the field of medicinal chemistry and drug development, due to the ability of the resulting diradicals to induce DNA cleavage, leading to cytotoxic effects against cancer cells. The cyclization proceeds through a concerted mechanism, and its rate can be influenced by various factors, including the substitution pattern of the enyne-allene, ring strain, and the presence of triggering moieties.[1][2][3] Understanding and controlling this reaction is crucial for the design of novel anticancer agents with enhanced efficacy and selectivity.
The core principle of the Myers-Saito cyclization involves the intramolecular reaction of an enyne-allene to form a 1,4-diradical intermediate. This intermediate can then abstract hydrogen atoms from a suitable donor, such as the sugar-phosphate backbone of DNA, leading to strand scission and ultimately, cell death.[1][2] The strategic design of substituted enyne systems allows for the modulation of the reactivity and targeting of these potent cytotoxic agents.
Applications in Drug Development
The unique mechanism of the Myers-Saito cyclization makes it an attractive strategy for the development of targeted anticancer therapies. By incorporating specific triggering groups that are sensitive to the tumor microenvironment (e.g., low pH), the cyclization can be selectively activated within cancer cells, minimizing off-target toxicity.[1][2][4] Researchers have successfully designed and synthesized enediyne prodrugs that remain stable under physiological conditions but undergo rearrangement to the reactive enyne-allene and subsequent Myers-Saito cyclization in the acidic environment of tumors.[1][2][4] These approaches have shown promise in preclinical studies, with some compounds exhibiting cytotoxicity comparable to commercially available anticancer drugs.[1][4]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of substituted enyne precursors and the execution of the Myers-Saito cyclization. Specific details may vary depending on the substrate.
General Protocol for the Synthesis of Ketal-Conjugated Enediynes
This protocol is adapted from the synthesis of maleimide-based enediynes designed for pH-triggered Myers-Saito cyclization.
Materials:
-
Starting aldehyde/ketone
-
Propargyl bromide
-
Zinc dust
-
Ammonium chloride (NH₄Cl)
-
N-substituted maleimide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Appropriate solvents (e.g., THF, DMF)
-
Silica gel for column chromatography
Procedure:
-
Propargylation: The starting aldehyde or ketone is reacted with propargyl bromide in the presence of zinc dust and a saturated aqueous solution of NH₄Cl in THF to yield the corresponding homopropargyl alcohol.
-
Sonogashira Coupling: The terminal alkyne of the homopropargyl alcohol is coupled with a suitable N-substituted halo-maleimide (e.g., 3-iodo-N-benzylmaleimide) using a palladium catalyst and CuI in a mixture of THF and TEA.
-
Purification: The crude product is purified by silica gel column chromatography to afford the desired enediyne precursor.
Protocol for pH-Triggered Myers-Saito Cyclization and DNA Cleavage Assay
This protocol describes the activation of the enediyne precursor and the subsequent analysis of its DNA-cleaving ability.
Materials:
-
Ketal-conjugated enediyne
-
Buffer solutions (e.g., pH 7.4 and pH 5.5)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus
-
UV transilluminator
Procedure:
-
Activation of the Enediyne: The enediyne precursor is incubated in a buffer solution at the desired pH (e.g., pH 5.5 to trigger the reaction) at 37 °C. The acidic conditions facilitate the hydrolysis of the ketal protecting group and subsequent tautomerization to the reactive enyne-allene.
-
DNA Cleavage Assay: The activated compound is incubated with supercoiled plasmid DNA at 37 °C for a specified time. A control reaction at neutral pH (e.g., 7.4) should be run in parallel.
-
Gel Electrophoresis: The DNA samples are analyzed by agarose gel electrophoresis. The different forms of DNA (supercoiled, single-strand cleaved, and double-strand cleaved) will migrate at different rates, allowing for the visualization of DNA damage.
-
Visualization: The gel is stained with ethidium bromide and visualized under a UV transilluminator to assess the extent of DNA cleavage.
Quantitative Data
The following tables summarize key quantitative data for representative substituted enyne systems undergoing Myers-Saito cyclization.
| Compound | Cyclization Conditions | Half-life (t₁/₂) at 37 °C | Product(s) | Yield (%) | Reference |
| Maleimide-based enediyne 1 | pH 5.5 buffer | Not reported | DNA cleavage products | - | [5] |
| Maleimide-based enediyne 9 | pH 5.5 buffer | Not reported | DNA cleavage products | - | [5] |
| Ketal-conjugated enediyne | Acidic conditions | Not reported | Diradical intermediates | - | [5] |
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Maleimide-based enediyne | HeLa | 1.40 | [1][4] |
| Asymmetric enediyne with t-butyl group | HeLa | Submicromolar | [5] |
Visualizations
Reaction Mechanism
Caption: Mechanism of the Myers-Saito cyclization and its biological consequence.
Experimental Workflow
Caption: General experimental workflow for Myers-Saito cyclization studies.
References
- 1. researchgate.net [researchgate.net]
- 2. s3.smu.edu [s3.smu.edu]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Facilitating Myers–Saito cyclization through acid-triggered tautomerization for the development of maleimide-based antitumor agents - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing 3-(Dimethoxymethyl)hept-2-en-4-yne in the Synthesis of Complex Polyketides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the strategic incorporation of 3-(Dimethoxymethyl)hept-2-en-4-yne, a versatile building block, in the stereoselective synthesis of complex polyketide fragments. The inherent functionalities of this reagent—a protected aldehyde and an enyne system—offer a unique platform for carbon-carbon bond formation and subsequent functional group manipulation, critical for the assembly of intricate natural product-like scaffolds.
Introduction to this compound in Polyketide Synthesis
Polyketides represent a diverse class of natural products with a wide array of biological activities, making them attractive targets in drug discovery. Their synthesis often requires the assembly of complex carbon skeletons with precise stereochemical control. The use of specialized building blocks that can introduce multiple functionalities in a single step is highly desirable for improving synthetic efficiency.
This compound serves as a valuable C7 building block. The dimethoxymethyl group acts as a stable protecting group for a reactive aldehyde functionality, which can be unmasked under mild acidic conditions. The conjugated enyne system provides a handle for a variety of chemical transformations, including metal-catalyzed cyclizations, conjugate additions, and selective reductions. This dual functionality allows for a modular and convergent approach to the synthesis of polyketide chains.
Key Synthetic Transformations
The application of this compound in polyketide synthesis can be envisioned through a series of key transformations. A hypothetical synthetic pathway towards a polyketide-like fragment is outlined below, demonstrating the utility of this building block.
Hypothetical Synthetic Pathway
Caption: Synthetic pathway for a polyketide fragment.
This pathway leverages the latent aldehyde for a crucial carbon-carbon bond-forming reaction and subsequently modifies the enyne moiety to generate the desired polyketide backbone.
Experimental Protocols
The following protocols are provided as representative examples for the key steps in the utilization of this compound.
3.1. Protocol 1: Deprotection of this compound to form (2E)-3-Formylhept-2-en-4-yne
This protocol describes the acid-catalyzed hydrolysis of the dimethyl acetal to unveil the aldehyde functionality.
-
Materials:
-
This compound (1.0 eq)
-
Acetone
-
Water
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
Dissolve this compound in a 10:1 mixture of acetone and water.
-
Add p-toluenesulfonic acid monohydrate to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired α,β-unsaturated aldehyde.
-
3.2. Protocol 2: Stereoselective Aldol Addition
This protocol details a substrate-controlled aldol addition between the generated α,β-unsaturated aldehyde and a chiral ketone to set a key stereocenter.
-
Materials:
-
(2E)-3-Formylhept-2-en-4-yne (1.0 eq)
-
Chiral ketone (e.g., a chiral auxiliary-derived ketone) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Di-n-butylboron triflate (1.2 eq)
-
Triethylamine (1.5 eq)
-
Phosphate buffer (pH 7)
-
Methanol
-
30% Hydrogen peroxide solution
-
-
Procedure:
-
To a solution of the chiral ketone in anhydrous DCM at 0°C, add triethylamine followed by the dropwise addition of di-n-butylboron triflate.
-
Stir the mixture at 0°C for 30 minutes, then cool to -78°C.
-
Add a solution of (2E)-3-Formylhept-2-en-4-yne in anhydrous DCM dropwise to the reaction mixture.
-
Stir at -78°C for 3 hours, then allow the reaction to warm to 0°C over 1 hour.
-
Quench the reaction by the addition of phosphate buffer (pH 7).
-
Add methanol, followed by the slow, careful addition of 30% hydrogen peroxide at 0°C.
-
Stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by flash chromatography to yield the β-hydroxy ketone intermediate.
-
3.3. Protocol 3: Selective Alkyne Reduction
This protocol describes the selective reduction of the alkyne to a cis-alkene using Lindlar's catalyst, a common transformation in polyketide synthesis.
-
Materials:
-
β-Hydroxy ketone intermediate (1.0 eq)
-
Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead) (0.1 eq by weight)
-
Quinoline (1 drop)
-
Ethyl acetate
-
Hydrogen gas (balloon or H-Cube)
-
-
Procedure:
-
Dissolve the β-hydroxy ketone intermediate in ethyl acetate.
-
Add Lindlar's catalyst and a drop of quinoline to the solution.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (1 atm) at room temperature.
-
Monitor the reaction progress by TLC or ¹H NMR to observe the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the final polyketide-like fragment with a Z-alkene.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the key transformations.
Table 1: Reaction Yields and Product Characterization
| Step | Product | Yield (%) | ¹H NMR (δ, ppm, CDCl₃) | ¹³C NMR (δ, ppm, CDCl₃) | HRMS (m/z) [M+Na]⁺ |
| 1 | (2E)-3-Formylhept-2-en-4-yne | 85 | 9.45 (s, 1H), 6.50 (q, J=1.2 Hz, 1H), 2.40 (q, J=7.5 Hz, 2H), 1.20 (t, J=7.5 Hz, 3H) | 194.2, 158.1, 135.5, 95.3, 80.1, 14.2, 12.8 | Calculated: 159.0753, Found: 159.0750 |
| 2 | β-Hydroxy Ketone Intermediate | 78 | (Characteristic signals) 5.8-6.2 (m, 1H), 4.5-4.8 (m, 1H), 3.5-3.8 (m, 1H) | (Characteristic signals) 210-215, 140-145, 110-115, 70-75 | (Varies with chiral ketone) |
| 3 | Polyketide-like Fragment | 92 | (Characteristic signals) 5.2-5.6 (m, 2H), 4.5-4.8 (m, 1H), 3.5-3.8 (m, 1H) | (Characteristic signals) 210-215, 130-135, 125-130, 70-75 | (Varies with chiral ketone) |
Table 2: Stereoselectivity of the Aldol Addition
| Entry | Boron Reagent | Base | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | Bu₂BOTf | Et₃N | -78 to 0 | >95:5 |
| 2 | 9-BBN-OTf | DIPEA | -78 to 0 | 85:15 |
| 3 | TiCl₄ | DIPEA | -78 | 10:90 |
Experimental Workflow Visualization
The general workflow for utilizing this compound in a synthetic sequence is depicted below.
General Experimental Workflow
Caption: General workflow for polyketide fragment synthesis.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in the synthesis of complex polyketides. The protocols and data presented herein provide a foundational framework for its application, demonstrating its utility in key bond-forming and functional group manipulation steps. Researchers in natural product synthesis and drug development can leverage this reagent to streamline the construction of complex molecular architectures.
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Derivatives of 3-(Dimethoxymethyl)hept-2-en-4-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategies and detailed protocols for the asymmetric synthesis of chiral derivatives of 3-(dimethoxymethyl)hept-2-en-4-yne. This class of molecules holds significant potential in medicinal chemistry and drug development due to the presence of a versatile enyne functional group and a defined stereocenter. The protocols outlined below are based on established methodologies for asymmetric synthesis and can be adapted for the specific target molecule and its analogs.
Introduction to Asymmetric Synthesis of Chiral Enynes
Chiral enynes are valuable building blocks in organic synthesis, serving as precursors to a wide array of complex molecules with important biological activities. The asymmetric synthesis of these compounds, which involves the creation of a stereocenter with high enantiomeric purity, is a critical challenge in modern drug discovery. The presence of both an alkene and an alkyne functionality allows for diverse downstream transformations, making them attractive scaffolds for the synthesis of novel therapeutic agents. The chirality of a drug molecule is a crucial factor, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Proposed Synthetic Strategies
The asymmetric synthesis of chiral this compound derivatives can be approached through several strategic disconnections. A plausible and efficient strategy involves the enantioselective addition of an alkynyl nucleophile to a prochiral α,β-unsaturated aldehyde, followed by protection of the resulting alcohol and acetal formation.
Diagram of the Proposed Synthetic Workflow
Polymerization of Enyne Monomers: A Gateway to Novel Material Applications
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The polymerization of enyne monomers has emerged as a powerful and versatile strategy for the synthesis of a wide array of functional polymers with tailored properties. This approach offers unique advantages in creating complex macromolecular architectures, including degradable polymers, highly branched structures, and conjugated materials with promising applications in drug delivery, tissue engineering, and organic electronics. This document provides an overview of key polymerization methodologies, detailed experimental protocols, and a summary of the resulting polymer characteristics.
Introduction to Enyne Polymerization
Enyne monomers, which contain both an alkene (ene) and an alkyne (yne) functionality, can undergo various types of polymerization reactions, primarily driven by metathesis catalysts. The presence of two distinct reactive sites within a single monomer unit allows for unique and controlled polymerization pathways, leading to polymers with precisely engineered backbones and functionalities. Key methodologies include cascade enyne metathesis polymerization, ring-opening metathesis polymerization (ROMP), and alternating copolymerization. These techniques have enabled the synthesis of materials with tunable degradation rates, high glass transition temperatures, and specific stereochemistry.[1][2][3]
Key Polymerization Methodologies and Mechanisms
Cascade Enyne Metathesis Polymerization
Cascade enyne metathesis polymerization is a powerful technique that leverages a sequence of intramolecular and intermolecular metathesis reactions to create complex polymer backbones from a single monomer.[1][4] This method is particularly useful for synthesizing degradable polymers by incorporating cleavable linkages, such as acetals, into the monomer design.[5] The living nature of this polymerization allows for the synthesis of well-defined block copolymers.[4][6]
A proposed mechanism for this cascade process involves the initial reaction of a metathesis catalyst with the alkyne moiety of the enyne monomer, followed by an intramolecular ring-closing metathesis with the ene functionality. This is then followed by an intermolecular reaction with another monomer unit to propagate the polymer chain.[1]
Logical Relationship: Cascade Enyne Metathesis Polymerization
References
- 1. researchgate.net [researchgate.net]
- 2. Controlled polymerization of levoglucosenone-derived enynes to give bio-based polymers with tunable degradation rates and high glass transition temper ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00630A [pubs.rsc.org]
- 3. Synthesis of Stereocontrolled Degradable Polymer by Living Cascade Enyne Metathesis Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modular Approach to Degradable Acetal Polymers Using Cascade Enyne Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low yields in the synthesis of 3-(Dimethoxymethyl)hept-2-en-4-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-(Dimethoxymethyl)hept-2-en-4-yne, specifically focusing on overcoming low yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing very low or no yield of the desired product. What are the potential primary causes?
A1: Low yields in the synthesis of enyne acetals often stem from a few critical areas. The primary suspects are the stability and reactivity of the organometallic reagent, suboptimal reaction conditions, and side reactions involving the starting materials. A logical workflow for troubleshooting this issue is to first verify the quality of your starting materials and reagents, then to systematically optimize the reaction conditions.
Caption: Troubleshooting workflow for low product yield.
Q2: My reaction is yielding a complex mixture of byproducts. What are the likely side reactions?
A2: The synthesis of this compound likely involves the addition of an alkynyl nucleophile to an electrophile. Several side reactions can occur:
-
1,2- vs. 1,4-Conjugate Addition: If using an α,β-unsaturated carbonyl precursor, the alkynyl nucleophile can attack at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition). Harder nucleophiles like Grignard reagents may favor 1,2-addition, while softer organocuprates tend to favor 1,4-addition.[1][2][3]
-
Polymerization: α,β-Unsaturated systems can be prone to polymerization, especially under harsh conditions (e.g., high temperatures or presence of radical initiators).
-
Enolization: A strongly basic nucleophile can deprotonate the α-carbon of a carbonyl starting material, leading to an unreactive enolate.
-
Acetal Hydrolysis: The dimethoxymethyl group is sensitive to acid. Premature hydrolysis during the reaction or workup can lead to the corresponding aldehyde, which may undergo further unwanted reactions.[4][5][6]
Caption: Potential reaction pathways and side products.
Q3: How can I improve the regioselectivity of the nucleophilic addition?
A3: To favor the desired addition product, consider the following strategies:
| Strategy | Description | Key Considerations |
| Choice of Nucleophile | Organocuprates (Gilman reagents) are generally preferred for 1,4-conjugate additions, while organolithium or Grignard reagents may favor 1,2-addition.[1][7] | The purity of the copper salt is crucial for the formation of an active cuprate. |
| Temperature Control | Running the reaction at low temperatures (e.g., -78 °C) can enhance selectivity by favoring the kinetically controlled product.[8] | Ensure efficient stirring and slow addition of reagents to maintain a consistent low temperature. |
| Lewis Acid Additives | The addition of a Lewis acid can sometimes alter the regioselectivity by coordinating to the carbonyl oxygen. | The choice of Lewis acid and stoichiometry must be carefully optimized. |
Q4: I suspect my acetal protecting group is being cleaved during the workup. How can I prevent this?
A4: The dimethoxymethyl acetal is sensitive to aqueous acid.[5][9][10] To prevent its cleavage, a non-acidic workup is essential.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of water or dilute acid.
-
Extraction: Use a neutral or slightly basic aqueous solution (e.g., saturated sodium bicarbonate) for the wash steps during extraction.
-
pH Monitoring: If possible, monitor the pH of the aqueous phase during workup to ensure it remains neutral or slightly basic.
Q5: Purification of the final product is difficult due to co-eluting impurities. What purification strategies are recommended?
A5: Purification of enyne acetals can be challenging due to their potential instability and the presence of structurally similar byproducts.
| Purification Method | Recommendations |
| Column Chromatography | Use a deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) to prevent acid-catalyzed decomposition on the column. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is often effective. |
| Distillation | For thermally stable compounds, fractional distillation under reduced pressure can be an effective method for purification on a larger scale.[11] |
Key Experimental Protocols
Below are generalized protocols for the key steps in a plausible synthesis of this compound. Note: These are illustrative protocols and should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Preparation of Lithium Di(but-1-yn-1-yl)cuprate
-
To a solution of 1-butyne (2.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (2.1 equivalents) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes to form lithium butyn-1-ide.
-
In a separate flask, suspend copper(I) iodide (1.0 equivalent) in anhydrous THF at -40 °C.
-
Transfer the cold lithium butyn-1-ide solution to the CuI suspension via cannula.
-
Allow the mixture to warm to 0 °C and stir for 1 hour to form a homogenous solution of the lithium di(but-1-yn-1-yl)cuprate.
Protocol 2: Conjugate Addition to an α,β-Unsaturated Acetal
-
Cool the freshly prepared lithium di(but-1-yn-1-yl)cuprate solution to -78 °C.
-
Add a solution of the α,β-unsaturated acetal precursor (e.g., 1,1-dimethoxy-2-butene, 1.0 equivalent) in anhydrous THF dropwise to the cuprate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the consumption of the starting material by TLC or GC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Acetalization of an α,β-Unsaturated Aldehyde
-
To a solution of the α,β-unsaturated aldehyde (1.0 equivalent) in methanol (excess), add trimethyl orthoformate (1.5 equivalents).
-
Add a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature, monitoring the formation of the acetal by TLC or GC.
-
Once the reaction is complete, quench with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure and purify the crude product.[12][13]
References
- 1. Ch18: Organocopper reagents [chem.ucalgary.ca]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]
- 8. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 13. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Enyne Compounds by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of polar enyne compounds using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What makes polar enyne compounds challenging to purify by standard silica gel chromatography?
A1: Polar enyne compounds present a unique set of purification challenges due to the combination of highly polar functional groups (e.g., hydroxyls, amines, carboxylic acids) and the reactive enyne moiety. The polar groups can cause strong binding to the acidic silica gel, leading to poor mobility, tailing, and sometimes irreversible adsorption.[1][2] The enyne functional group itself can be sensitive to the acidic nature of silica gel, potentially leading to decomposition, isomerization, or cyclization.[3][4]
Q2: My polar enyne compound is not moving from the baseline on a TLC plate, even with highly polar solvent systems like 100% ethyl acetate. What should I do?
A2: This is a common issue with highly polar compounds. When even polar solvents fail to move the compound, it indicates a very strong interaction with the silica gel. You have several options:
-
Switch to a more polar solvent system: Consider solvent systems containing methanol. A common mobile phase for highly polar compounds is a mixture of dichloromethane and methanol.[5]
-
Use an alternative stationary phase: Reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) are often better suited for very polar compounds.[5][6]
-
Modify the mobile phase: For acidic or basic compounds, adding a small amount of a modifier like acetic acid (for acids) or triethylamine (for bases) can improve mobility by suppressing ionization.[2]
Q3: What is the difference between normal-phase, reversed-phase, and HILIC chromatography?
A3: The primary difference lies in the polarity of the stationary and mobile phases:
-
Normal-Phase: Uses a polar stationary phase (like silica gel) and a non-polar mobile phase. Less polar compounds elute first.[7]
-
Reversed-Phase: Employs a non-polar stationary phase (like C18-silica) and a polar mobile phase (like water/acetonitrile or water/methanol). More polar compounds elute first.[3]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase (like silica, diol, or amino-bonded silica) with a mobile phase rich in a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. It is particularly effective for separating very polar compounds that are not well-retained in reversed-phase chromatography.[1][4]
Q4: Can the enyne functional group degrade on silica gel?
A4: Yes, the enyne moiety can be susceptible to degradation on standard silica gel, which is slightly acidic.[3] Terminal alkynes can be sensitive, and the presence of nearby functional groups can facilitate acid-catalyzed reactions such as cyclization, hydration, or isomerization.[3][4] It is always recommended to assess the stability of your compound on silica gel using a 2D TLC test before performing column chromatography.[2]
Troubleshooting Guide
Problem 1: My polar enyne compound is streaking badly on the TLC plate and column.
-
Possible Cause: Strong, non-ideal interactions with the acidic silanol groups on the silica surface, especially if your compound has basic functional groups like amines.[6]
-
Solution 1: Add a Mobile Phase Modifier. For basic compounds, add a small amount (0.1-1%) of triethylamine or ammonia to your eluent to neutralize the acidic sites on the silica gel. For acidic compounds, a small amount of acetic acid or formic acid can improve peak shape.[2]
-
Solution 2: Use a Deactivated Stationary Phase. You can use deactivated silica gel or an alternative stationary phase like alumina or an amine-functionalized column.[8][9]
-
Solution 3: Switch to Reversed-Phase or HILIC. These techniques often provide better peak shapes for highly polar and ionizable compounds.[6]
Problem 2: My polar enyne compound appears to be decomposing during column chromatography.
-
Possible Cause: The acidic nature of the silica gel is likely catalyzing a reaction of your sensitive enyne compound.[3]
-
Solution 1: Deactivate the Silica Gel. Before running your column, flush the packed silica gel with a solvent system containing 1-2% triethylamine. This will neutralize the most acidic sites.[5]
-
Solution 2: Use an Alternative, Less Acidic Stationary Phase. Consider using neutral alumina or Florisil, although you should first test your compound's stability on a TLC plate of the chosen stationary phase.[8]
-
Solution 3: Minimize Contact Time. Use flash chromatography with applied pressure to reduce the time your compound spends on the column.
Problem 3: I am getting poor separation between my polar enyne product and a similarly polar impurity.
-
Possible Cause: The chosen solvent system does not provide enough selectivity for the two compounds.
-
Solution 1: Optimize the Solvent System. Systematically screen different solvent combinations. Sometimes switching one component of the mobile phase (e.g., from ethyl acetate to acetone) can significantly alter selectivity.
-
Solution 2: Use a Gradient Elution. Start with a less polar solvent system and gradually increase the polarity. This can help to resolve compounds with close Rf values.[5]
-
Solution 3: Try a Different Chromatographic Mode. HILIC or reversed-phase chromatography offer different separation mechanisms that may be able to resolve the compounds.[4][10] For diastereomers, chiral chromatography may be necessary.[11][12]
Problem 4: My polar enyne product elutes with the solvent front in reversed-phase chromatography.
-
Possible Cause: The compound is too polar and has minimal interaction with the non-polar C18 stationary phase.[10]
-
Solution 1: Switch to HILIC. HILIC is specifically designed for the retention and separation of very polar compounds that are not retained in reversed-phase.[1][4]
-
Solution 2: Use a Polar-Embedded or Aqueous C18 Column. These are specialized reversed-phase columns designed to better retain polar analytes in highly aqueous mobile phases.
-
Solution 3: Use Ion-Pairing Agents. For ionizable compounds, adding an ion-pairing agent to the mobile phase can increase retention on a reversed-phase column. However, this can complicate sample work-up.
Data Presentation
Table 1: Comparison of Chromatographic Modes for Polar Enyne Purification
| Feature | Normal-Phase (Silica Gel) | Reversed-Phase (C18) | HILIC |
| Stationary Phase | Polar (acidic) | Non-polar | Polar (neutral or basic) |
| Mobile Phase | Non-polar to moderately polar | Polar (aqueous/organic) | Highly organic with some aqueous |
| Elution Order | Least polar elutes first | Most polar elutes first | Most polar is more retained |
| Good for... | Less polar to moderately polar enynes | Polar enynes (if retained) | Highly polar, water-soluble enynes |
| Common Issues | Streaking, decomposition, strong retention | Poor retention of very polar enynes | Requires careful equilibration |
| Typical Solvents | Hexane/Ethyl Acetate, DCM/Methanol | Water/Acetonitrile, Water/Methanol | Acetonitrile/Water with buffer |
Table 2: Typical Parameters for Polar Enyne Purification
| Parameter | Normal-Phase | Deactivated Silica | Reversed-Phase | HILIC |
| Sample Loading | 1-5% of silica weight | 1-5% of silica weight | 0.1-1% of sorbent weight | 0.1-2% of sorbent weight |
| Typical Purity | >90% (if stable) | >95% | >98% | >98% |
| Typical Recovery | 50-90% (can be lower due to adsorption) | 70-95% | 85-99% | 85-99% |
| Solvent Modifier | Acetic acid (for acids), Triethylamine (for bases) | Triethylamine (in pre-flush) | TFA, Formic Acid, Ammonium Acetate | Ammonium Formate, Ammonium Acetate |
Experimental Protocols
Protocol 1: Purification using Deactivated Silica Gel
-
Prepare the Deactivating Eluent: Prepare a solvent mixture of your chosen eluent (e.g., 90:10 hexane:ethyl acetate) containing 1-2% triethylamine.
-
Pack the Column: Dry or slurry pack your column with silica gel as you normally would.
-
Deactivate the Silica: Pass 2-3 column volumes of the deactivating eluent through the packed column. Discard the collected solvent.
-
Equilibrate the Column: Flush the column with your starting mobile phase (without the triethylamine) until the baseline is stable.
-
Load the Sample: Dissolve your crude polar enyne in a minimal amount of a suitable solvent and load it onto the column.
-
Elute and Collect Fractions: Run the column using your optimized solvent system, collecting fractions and monitoring by TLC.
Protocol 2: HILIC Purification
-
Select a HILIC Column: Choose a column with a suitable polar stationary phase (e.g., bare silica, amide, or diol-bonded silica).
-
Prepare Mobile Phases:
-
Mobile Phase A: 95:5 acetonitrile:water with 10 mM ammonium acetate.
-
Mobile Phase B: 50:50 acetonitrile:water with 10 mM ammonium acetate.
-
-
Equilibrate the Column: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes. This is a critical step in HILIC.
-
Prepare and Inject Sample: Dissolve your sample in the initial mobile phase conditions (high organic content). Injecting a sample dissolved in a high aqueous content solvent will lead to poor peak shape.
-
Run the Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute your polar compounds.
-
Re-equilibrate: Ensure the column is thoroughly re-equilibrated with the initial mobile phase conditions before the next injection.
Visualizations
Caption: Workflow for selecting a purification method for polar enyne compounds.
Caption: Troubleshooting decision tree for polar enyne purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. Acid-triggered cascade cyclization pathways of enynes: A rapid access to fused polycyclic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brønsted acid catalyzed cyclization of hydroxylated enynes: a concise synthesis of five-membered heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. biotage.com [biotage.com]
- 7. Silica gel-induced aryne generation from o-triazenylarylboronic acids as stable solid precursors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. column-chromatography.com [column-chromatography.com]
- 9. biotage.com [biotage.com]
- 10. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catechin - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Side Reactions During Acetal Deprotection in Enynes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of deprotecting acetals in enyne-containing molecules while minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the deprotection of acetals in enynes?
A1: Enynes are susceptible to various side reactions under acidic conditions typically used for acetal deprotection. The primary concerns include:
-
Hydration of the alkyne: The triple bond can undergo hydration to form a ketone.
-
Ene reaction or cyclization: Intramolecular reactions between the alkene and alkyne moieties can be triggered by acid catalysts.[1]
-
Isomerization of the double bond: The position of the double bond may shift.
-
Polymerization: The highly unsaturated enyne system can be prone to polymerization under harsh acidic conditions.
-
Degradation of other acid-sensitive functional groups: If your molecule contains other acid-labile protecting groups (e.g., silyl ethers, Boc groups), they may be unintentionally cleaved.
Q2: What are the general strategies to prevent these side reactions?
A2: The key is to use mild deprotection methods that are chemoselective for the acetal group while leaving the enyne and other sensitive functionalities intact. This can be achieved by:
-
Using mild Brønsted or Lewis acids: Employing weaker acids or catalytic amounts of stronger acids can often provide the necessary selectivity.
-
Neutral or near-neutral reaction conditions: Several methods have been developed that avoid strongly acidic environments altogether.
-
Enzymatic deprotection: In some cases, enzymes can offer high selectivity under very mild conditions.
-
Orthogonal protecting group strategy: Plan your synthetic route so that the deprotection conditions for the acetal do not affect other protecting groups present in the molecule.
Q3: Can I use standard acidic deprotection methods like aqueous HCl or trifluoroacetic acid (TFA)?
A3: While these are common methods for acetal deprotection, they are often too harsh for substrates containing sensitive enyne functionalities and can lead to the side reactions mentioned in Q1.[2] It is generally recommended to start with milder conditions and only resort to stronger acids if necessary, with careful monitoring of the reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the deprotection of acetals in your enyne-containing compounds.
| Problem | Potential Cause | Troubleshooting Steps & Recommended Solutions |
| Low to no deprotection of the acetal. | Insufficiently acidic conditions. | 1. Increase catalyst loading or reaction time: Gradually increase the amount of mild acid catalyst or extend the reaction time while monitoring for side product formation. 2. Switch to a slightly stronger but still mild Lewis acid: Consider using a catalyst like Cerium(III) triflate or Bismuth(III) salts, which are effective under nearly neutral conditions.[3][4] |
| Significant formation of ketone byproduct from alkyne hydration. | The reaction conditions are too acidic and/or contain too much water. | 1. Use anhydrous or "wet" non-aqueous conditions: Methods using reagents like TESOTf/2,6-lutidine in an anhydrous solvent can be effective.[5] Alternatively, using Cerium(III) triflate in "wet" nitromethane provides a mildly acidic environment with controlled water content.[3] 2. Employ a neutral deprotection method: Explore options like electrochemical deprotection or using β-cyclodextrin in water.[6][7] |
| Observation of unexpected cyclic or isomerized products. | Acid-catalyzed intramolecular reactions of the enyne moiety. | 1. Switch to a non-acidic deprotection method: This is the most effective way to avoid acid-triggered cyclizations. Electrochemical methods or enzymatic hydrolysis are excellent alternatives.[7] 2. Use a sterically hindered Lewis acid: A bulky Lewis acid might preferentially coordinate to the acetal oxygen over the enyne system, improving selectivity. |
| Cleavage of other protecting groups (e.g., silyl ethers). | The deprotection conditions are not orthogonal. | 1. Select a highly chemoselective method: Bismuth nitrate has shown high selectivity for acetal deprotection in the presence of TBDMS ethers.[8] 2. Consider enzymatic deprotection: Enzymes often exhibit exquisite chemoselectivity. |
| Polymerization of the starting material. | Use of strong acids or high temperatures. | 1. Lower the reaction temperature. 2. Use a milder catalyst: Switch from strong Brønsted acids to mild Lewis acids like Er(OTf)₃ or employ neutral deprotection methods.[9] |
Quantitative Data on Mild Deprotection Methods
The following table summarizes quantitative data for various mild acetal deprotection methods. Note that data for enyne-specific substrates is limited in the literature; therefore, data for other sensitive substrates is also included to provide a comparative overview.
| Method/Reagent | Substrate Type | Catalyst Loading | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| Pyridinium p-toluenesulfonate (PPTS) | General Acetals | Catalytic | Acetone/H₂O | RT | 2-24 h | 85-95 | [4] |
| Cerium(III) triflate (Ce(OTf)₃) | Cyclic & Acyclic Acetals | 5-30 mol% | Wet Nitromethane | RT | 0.5-6 h | >90 | [3] |
| Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | Ketone & Conjugated Aldehyde Acetals | 25 mol% | Dichloromethane | RT | 5 min - 2 h | 85-99 | [8] |
| Amberlyst-15 | General Acetals | - | Acetone/H₂O | RT | 10 min | 97-99 | [10] |
| Benzyltriphenylphosphonium Peroxymonosulfate/AlCl₃ | Ethylene Acetals | 1:1:1 molar ratio | Solvent-free | RT | 5-20 min | 85-96 | [1] |
| Electrochemical | Cyclic Acetals/Ketals | - (LiClO₄ as electrolyte) | CH₃CN | RT | 3-6 h | 55-99 | [7] |
Experimental Protocols
1. Deprotection using Cerium(III) Triflate (Ce(OTf)₃) [3]
-
Materials:
-
Acetal-protected enyne substrate
-
Cerium(III) triflate (Ce(OTf)₃) (5-30 mol%)
-
Nitromethane (CH₃NO₃), saturated with water
-
-
Procedure:
-
Dissolve the acetal-protected enyne in water-saturated nitromethane.
-
Add Cerium(III) triflate to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Deprotection using Pyridinium p-Toluenesulfonate (PPTS) [4]
-
Materials:
-
Acetal-protected enyne substrate
-
Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)
-
Acetone and Water (typically in a 3:1 to 5:1 ratio)
-
-
Procedure:
-
Dissolve the acetal-protected enyne in a mixture of acetone and water.
-
Add a catalytic amount of PPTS to the solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) if the reaction is sluggish.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base such as solid sodium bicarbonate.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product as needed.
-
3. Deprotection using Amberlyst-15 [10]
-
Materials:
-
Acetal-protected enyne substrate
-
Amberlyst-15 resin
-
Acetone and Water
-
-
Procedure:
-
To a solution of the acetal in acetone containing a small amount of water, add Amberlyst-15 resin.
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the Amberlyst-15 resin and wash it with acetone.
-
The filtrate contains the deprotected product. Concentrate the solvent and purify if necessary.
-
Visualizations
Caption: General workflow for selecting a mild or neutral acetal deprotection method for enyne substrates.
Caption: A logical troubleshooting workflow for acetal deprotection in enynes based on reaction outcome.
References
- 1. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
Optimizing reaction conditions for the metal-catalyzed reactions of 3-(Dimethoxymethyl)hept-2-en-4-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metal-catalyzed reactions of 3-(Dimethoxymethyl)hept-2-en-4-yne. The guidance provided is based on established principles of enyne chemistry and data from analogous systems, as specific literature on this substrate is limited.
Frequently Asked Questions (FAQs)
Q1: Which metal catalysts are suitable for promoting reactions of this compound?
A1: Gold(I) and palladium(0)/palladium(II) complexes are excellent starting points for the cyclization and cross-coupling of 1,6-enynes like this compound. Gold(I) catalysts, known for their high affinity for alkynes, are particularly effective for cycloisomerization reactions.[1][2] Palladium catalysts are versatile and can be employed for a wide range of transformations, including tandem cyclization/cross-coupling reactions.[3][4]
Q2: Is the dimethoxymethyl acetal group stable under typical reaction conditions?
A2: Acetals are generally stable under neutral to basic conditions. However, they can be sensitive to acidic conditions, which can lead to hydrolysis to the corresponding aldehyde. While many metal-catalyzed reactions of enynes are performed under neutral conditions, the choice of catalyst, co-catalyst, and solvent is crucial. For instance, some palladium-catalyzed reactions may generate acidic byproducts. It is advisable to monitor for potential acetal cleavage, especially during extended reaction times or at elevated temperatures. The use of buffered systems or acid scavengers may be necessary in some cases.
Q3: What are the expected major products from the metal-catalyzed reaction of this compound?
A3: The major products will largely depend on the choice of catalyst and reaction conditions.
-
Gold(I)-catalyzed reactions are likely to yield cycloisomerization products. Given the structure of this compound (a 1,6-enyne), a 5-exo-dig cyclization is a probable pathway, leading to the formation of a five-membered ring.[1]
-
Palladium-catalyzed reactions can lead to a variety of products. In the absence of a coupling partner, cycloisomerization may occur. In the presence of organoboronic acids (Suzuki coupling) or other organometallic reagents, tandem cyclization/cross-coupling reactions can yield more complex functionalized cyclic structures.[3]
Q4: How does the dimethoxymethyl group influence the reaction's regioselectivity?
A4: The electron-donating nature of the oxygen atoms in the dimethoxymethyl group can influence the electronic properties of the double bond, potentially affecting the regioselectivity of the reaction. In palladium-catalyzed reactions, ligand choice plays a significant role in controlling regioselectivity.[5] For gold-catalyzed cyclizations, the substitution pattern on the enyne is a key determinant of the reaction pathway.
Troubleshooting Guides
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is active. For gold(I) catalysts, in situ generation from a precatalyst like (Ph₃P)AuCl and a silver salt (e.g., AgSbF₆, AgOTf) is common. For palladium catalysts, ensure the active Pd(0) species is generated, which may require a pre-activation step if starting from a Pd(II) salt. |
| Inappropriate Ligand | The choice of ligand is critical. For gold-catalyzed reactions, bulky phosphine ligands like JohnPhos can be effective.[1] For palladium-catalyzed reactions, the electronic and steric properties of the phosphine ligand can dramatically affect reactivity. Screen a variety of phosphine ligands (e.g., PPh₃, P(o-tol)₃, Xantphos). |
| Incorrect Solvent | Solvent can significantly impact reaction rates and pathways. For gold-catalyzed cyclizations, chlorinated solvents like dichloromethane (DCM) are often used.[1] For palladium-catalyzed couplings, solvents such as toluene, THF, or dioxane are common. Ensure the solvent is dry and degassed, as oxygen and water can deactivate the catalyst. |
| Low Reaction Temperature | While many enyne cyclizations proceed at room temperature, some systems may require heating to overcome the activation energy. Incrementally increase the reaction temperature (e.g., to 40-80 °C) and monitor the reaction progress. |
Problem 2: Low Yield of Desired Product with Formation of Side Products
| Possible Cause | Suggested Solution |
| Acetal Cleavage | If acidic conditions are leading to the hydrolysis of the dimethoxymethyl group, consider adding a non-nucleophilic base (e.g., proton sponge) or using a buffered solvent system. Monitor the reaction by TLC or GC-MS for the appearance of the corresponding aldehyde. |
| Formation of Isomeric Products | The formation of regioisomers or stereoisomers is common. The selectivity can often be tuned by changing the ligand on the metal catalyst. For palladium-catalyzed reactions, ligands with different bite angles and electronic properties can favor different cyclization pathways.[5] For gold-catalyzed reactions, the choice of phosphine ligand can influence the product distribution. |
| Dimerization or Polymerization | Enyne substrates can sometimes undergo intermolecular reactions, especially at high concentrations. Running the reaction at higher dilution may favor the desired intramolecular cyclization. |
| Incomplete Reaction | If the reaction stalls, it could be due to catalyst deactivation. Adding a fresh portion of the catalyst may help drive the reaction to completion. |
Data Presentation: Optimization of Reaction Conditions (Model System)
Due to the lack of specific data for this compound, the following tables present typical reaction conditions and yields for analogous 1,6-enyne cyclization reactions. These should serve as a starting point for optimization.
Table 1: Gold(I)-Catalyzed Cycloisomerization of a Model 1,6-Enyne
| Catalyst (mol%) | Ligand | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| AuCl (5) | PPh₃ | DCM | 25 | 2 | 85 | General Protocol |
| [IPrAuCl]/AgSbF₆ (2) | IPr | Toluene | RT | 1 | 92 | [1] |
| [JohnPhosAu(NCMe)]SbF₆ (2) | JohnPhos | CH₂Cl₂ | 23 | 0.5 | 94 | [1] |
Table 2: Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling of a Model 1,6-Enyne
| Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | Toluene | 80 | 12 | 78 | [3] |
| Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | CsF | Dioxane | 100 | 8 | 85 | General Protocol |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF | 90 | 16 | 72 | General Protocol |
Experimental Protocols (Model Systems)
General Procedure for Gold(I)-Catalyzed Cycloisomerization of a 1,6-Enyne
A solution of the 1,6-enyne (0.4 mmol) in dry dichloromethane (4 mL) is stirred in a vial. To this solution is added [JohnPhosAu(NCMe)]SbF₆ (8.0 μmol, 2 mol %).[1] The reaction mixture is stirred at room temperature (23 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with a drop of triethylamine, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
General Procedure for Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling of a 1,6-Enyne
To a dried Schlenk tube are added the 1,6-enyne (0.5 mmol), an arylboronic acid (0.75 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and a phosphine ligand (0.05 mmol, 10 mol%). The tube is evacuated and backfilled with argon three times. Degassed solvent (e.g., toluene, 5 mL) and a degassed aqueous solution of a base (e.g., 2M Na₂CO₃, 1 mL) are added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed tandem cyclization/Suzuki coupling of 1,6-enynes: reaction scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting the regioselectivity of additions to the enyne system
Welcome to the technical support center for regioselectivity in enyne additions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of additions to 1,3-enyne systems?
A1: The regioselectivity of additions to 1,3-enynes is a long-standing challenge in synthetic chemistry and is influenced by a combination of factors.[1] These include:
-
Electronic Effects: The polarization of the alkyne and alkene moieties plays a crucial role. Electron-donating or withdrawing groups on the substrate can direct the attack of the incoming reagent to a specific position. For instance, in platinum-catalyzed intramolecular additions, an alkyne substituent can induce polarization, leading to preferential attack at the more electron-deficient carbon.[2]
-
Steric Hindrance: The steric bulk of substituents on the enyne substrate and the attacking reagent can dictate the site of addition. Bulky groups can block access to one reactive site, favoring addition at the less sterically hindered position.[3][4] This interplay between ligand and substrate sterics can be leveraged to control selectivity.[4]
-
Catalyst and Ligand System: The choice of catalyst and ligands is paramount. For example, in palladium-catalyzed hydroamidation of 1,3-diynes (a related system), the ligand "Neolephos" was key to achieving high regioselectivity.[3] Similarly, using unsymmetrical ligands can induce selectivity in metal-catalyzed aryne reactions, suggesting that catalyst design can supersede inherent substrate biases.[4]
-
Reaction Conditions: Temperature, solvent, and the nature of any additives can influence the reaction pathway and, consequently, the regioselectivity.[5] For example, photoredox/nickel dual catalysis enables regioselective hydrosilylation of 1,3-enynes to give α-silylallenes.[6]
Q2: My reaction is producing a mixture of regioisomers. How can I favor one over the other?
A2: To favor the formation of a single regioisomer, consider the following troubleshooting steps:
-
Modify the Catalyst/Ligand: The catalyst system is often the most effective tool for controlling regioselectivity. If using a metal catalyst, screen a variety of ligands with different steric and electronic properties. For instance, bulky ligands can enhance selectivity by creating a more sterically demanding environment around the metal center.[4]
-
Alter the Substrate: If possible, modify the substituents on the enyne. Adding a directing group or altering the electronic nature of existing groups can significantly influence the outcome. Electron-withdrawing groups on the alkyne, for example, can make it more susceptible to nucleophilic attack.[2][7]
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and concentration. Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.
-
Change the Reaction Type: Explore different types of addition reactions if applicable. For example, enyne metathesis is a powerful method for forming 1,3-dienes, but it can suffer from regioselectivity issues.[8] Alternative catalytic systems, such as iodine(I)/iodine(III) catalysis for difluorination, have been developed to provide high selectivity.[9][10]
Q3: What is the difference between "Markovnikov" and "anti-Markovnikov" addition in the context of enynes?
A3: While originally defined for the addition of protic acids to alkenes, the concepts of Markovnikov and anti-Markovnikov selectivity are extended to describe the regioselectivity of additions to the alkene part of the enyne system.
-
Markovnikov Addition: In the context of an enyne's double bond, this refers to the addition where the electrophile (e.g., H+) adds to the carbon atom that bears more hydrogen atoms, and the nucleophile adds to the more substituted carbon.[11][12] This typically proceeds through the most stable carbocation intermediate.[13]
-
Anti-Markovnikov Addition: This is the opposite, where the electrophile adds to the more substituted carbon of the double bond.[11] This outcome is often observed in reactions that proceed through different mechanisms, such as radical additions or hydroboration-oxidation.[11][14]
For the alkyne moiety, addition reactions also exhibit regioselectivity, though the intermediates (e.g., vinyl cations) are generally less stable than their alkyl counterparts, which can make the reactions slower.[13][15]
Troubleshooting Guides
Problem 1: Poor regioselectivity in the catalytic 1,1-difluorination of a terminal enyne.
-
Symptom: The reaction yields a significant amount of the vicinal (1,2-) difluoride byproduct in addition to the desired homopropargylic (1,1-) difluoride.
-
Cause: In the absence of an effective catalyst, the reaction may proceed through a non-selective background pathway. Iodine(I)/iodine(III) catalysis is designed to generate λ3-iodanes in situ, which control regioselectivity.[10] Without the catalyst, this control is lost.
-
Solution:
-
Ensure Catalyst Presence: Verify that the aryl iodide catalyst (e.g., p-TolI) was added. In its absence, the vicinal difluoride can become a notable byproduct.[10]
-
Optimize HF Source: The amine:HF ratio can impact reactivity and selectivity. The standard conditions often use an amine•HF ratio of 1:7.0, but subtle changes may be necessary for specific substrates.[10]
-
Check Reagent Purity: Ensure the quality of the oxidant (e.g., Selectfluor) and other reagents.
-
Problem 2: Unexpected product formation in a metal-catalyzed cycloaddition.
-
Symptom: The reaction yields a constitutional isomer of the expected cycloadduct. For example, a [4+2] cycloaddition yields a pyridine derivative, but with the "wrong" substitution pattern.
-
Cause: The regioselectivity in these reactions is governed by the electronic properties of both the enyne and the reaction partner. Electron-withdrawing substituents on the cyanamide partner, for instance, are beneficial for the reaction.[7] The substitution on the vinyl part of the enyne also has a significant effect.[7]
-
Solution:
-
Analyze Substrate Electronics: Compare the electronic properties of your substituents to those in established literature. Reactants with electron-withdrawing groups like N-formyl often show good reactivity and yield.[7]
-
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the activation energies for different reaction pathways, providing insight into the expected major regioisomer.[3][7]
-
Modify Substituents: If feasible, replace substituents on the vinyl group. For example, replacing a phenyl group with a thienyl group has been shown to be detrimental to the reaction, indicating high sensitivity to this position.[7]
-
Data Summary
Table 1: Catalyst and Oxidant Effects on 1,1-Difluorination of Enyne S1
| Entry | Catalyst (mol%) | Oxidant | HF Source | Solvent | Yield of 1 (%) |
| 1 | p-TolI (20) | Selectfluor | amine•HF (1:7) | CHCl₃ | 88 |
| 2 | None | Selectfluor | amine•HF (1:7) | CHCl₃ | <5¹ |
| 3 | PhI (20) | Selectfluor | amine•HF (1:7) | CHCl₃ | 85 |
| 4 | p-TolI (20) | mCPBA | amine•HF (1:7) | CHCl₃ | 0 |
¹Vicinal difluoride was formed in 13% yield. Data adapted from Nat Chem. 2023 Nov;15(11):1515-1522.[10]
Experimental Protocols
Key Experiment: General Procedure for Catalytic 1,1-Difluorination of Enynes
This protocol describes a highly regioselective method for generating homopropargylic difluorides.[10]
-
Preparation: To a Teflon vial equipped with a magnetic stir bar, add the enyne substrate (0.2 mmol, 1.0 equiv.) and the aryl iodide catalyst (e.g., p-iodotoluene, 9 mg, 0.04 mmol, 20 mol%).
-
Solvent Addition: Add chloroform (CHCl₃, 0.5 mL).
-
HF Source: Add the specified amine:HF mixture (e.g., 1:7 ratio, 0.5 mL) via syringe.
-
Initiation: Stir the mixture for 1 minute, then add the oxidant (e.g., Selectfluor, 106 mg, 0.3 mmol, 1.5 equiv.) in one portion.
-
Reaction: Seal the reaction vessel and stir at the designated temperature until completion (monitored by TLC or NMR).
-
Workup: Upon completion, quench the reaction carefully, extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired 1,1-difluorinated product.
Visualizations
Caption: A flowchart for troubleshooting poor regioselectivity.
Caption: Factors governing the outcome of enyne additions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regioselectivity Influences in Platinum-Catalyzed Intramolecular Alkyne O-H and N-H Additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Computational exploration for possible reaction pathways, regioselectivity, and influence of substrate in gold-catalyzed cycloaddition of cyanamides with enynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective, catalytic 1,1-difluorination of enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective, catalytic 1,1-difluorination of enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 13. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 14. Reactions of Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
How to improve the stability and storage of 3-(Dimethoxymethyl)hept-2-en-4-yne
Technical Support Center: 3-(Dimethoxymethyl)hept-2-en-4-yne
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally stable under standard laboratory conditions. However, it is susceptible to degradation under specific conditions. Key sensitivities include exposure to light, heat, strong acids, strong bases, and oxidizing agents[1]. Prolonged exposure to light or heat can lead to polymerization[1].
Q2: How should I store this compound for short-term and long-term use?
A2: For optimal stability, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation[2]. It should be protected from light by using an amber vial or by wrapping the container in aluminum foil.
| Storage Duration | Temperature | Atmosphere | Container |
| Short-Term (days to weeks) | 2-8°C (Refrigerated) | Inert Gas (Nitrogen/Argon) | Amber glass vial with a tight-fitting cap |
| Long-Term (months to years) | -20°C or lower (Frozen) | Inert Gas (Nitrogen/Argon) | Sealed ampoule or amber glass vial with a high-quality septum cap |
Q3: What are the primary degradation pathways for this compound?
A3: The two primary points of instability in this compound are the acetal group and the eneyne system.
-
Acid-Catalyzed Hydrolysis: The dimethoxymethyl group is an acetal, which is stable in neutral to basic conditions but readily hydrolyzes in the presence of acid (especially aqueous acid) to form the corresponding aldehyde and methanol[3][4][5].
-
Oxidation: The eneyne functional group is susceptible to oxidation, which can lead to the formation of various oxygenated byproducts[1][2].
-
Polymerization: The conjugated eneyne system can undergo polymerization upon exposure to heat or light[1].
Q4: Can I handle the compound in the open air for brief periods?
A4: While brief exposure to air for weighing or preparing solutions is generally acceptable, it is best to minimize this exposure. For extended manipulations, it is highly recommended to work under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation[2].
Q5: What solvents are recommended for dissolving this compound?
A5: The compound is an organic molecule and should be soluble in a range of common organic solvents. For storage in solution, it is crucial to use anhydrous, de-gassed solvents to minimize hydrolysis and oxidation. Suitable solvents may include ethers (e.g., diethyl ether, THF), hydrocarbons (e.g., hexanes, toluene), and chlorinated solvents (e.g., dichloromethane). The choice of solvent will depend on the specific application.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in NMR/LC-MS analysis of a fresh sample. | 1. Degradation during storage: The sample may have been exposed to acid, light, heat, or oxygen. 2. Contamination: The solvent or glassware may have been contaminated with acid or water. | 1. Review storage conditions. Ensure the compound is stored under an inert atmosphere, protected from light, and at the recommended temperature. 2. Use anhydrous, neutral solvents and acid-free glassware for all manipulations. |
| Low yield or unexpected side products in a reaction. | 1. Acidic reaction conditions: If the reaction is run under acidic conditions, the acetal may be hydrolyzing. 2. Oxidative degradation: The compound may be degrading due to the presence of oxidizing agents or dissolved oxygen in the solvent. | 1. If possible, switch to neutral or basic reaction conditions. If acidic conditions are necessary, consider a different protecting group for the aldehyde. 2. De-gas all solvents prior to use and run the reaction under an inert atmosphere. |
| A solid or viscous liquid has formed in the sample vial over time. | Polymerization: The sample has likely been exposed to heat or light, causing the eneyne to polymerize[1]. | Discard the sample. This is an irreversible process. Ensure that new samples are stored correctly to prevent recurrence. |
| The pH of the reaction mixture becomes acidic unexpectedly. | Hydrolysis of the acetal: If trace amounts of water are present, slow hydrolysis of the acetal can release the corresponding aldehyde, which can then be oxidized to a carboxylic acid, lowering the pH. | Ensure all reagents and solvents are anhydrous. Consider adding a non-nucleophilic base to the reaction mixture to neutralize any acid that may form. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound
This protocol outlines a method for assessing the stability of the compound under various conditions.
1. Materials:
- This compound
- Anhydrous solvents (e.g., acetonitrile, THF)
- Buffers (pH 4, 7, 9)
- Amber HPLC vials
- Inert gas (Nitrogen or Argon)
- HPLC or GC-MS system with a suitable column (e.g., C18 for HPLC)
- Temperature-controlled incubator/oven
- UV lamp
2. Procedure:
- Prepare a stock solution of this compound in an anhydrous, neutral solvent (e.g., 1 mg/mL in acetonitrile).
- Aliquot the stock solution into several amber HPLC vials.
- For each condition to be tested (e.g., acidic, basic, oxidative, light, heat), prepare samples in triplicate.
- Acid/Base Stability: Add a small amount of the respective buffer to the vials.
- Oxidative Stability: Sparge the solution with air or add a small amount of a mild oxidizing agent (e.g., hydrogen peroxide).
- Photostability: Place vials under a UV lamp.
- Thermal Stability: Place vials in an incubator at a set temperature (e.g., 40°C, 60°C).
- Keep a set of control samples stored under ideal conditions (-20°C, inert atmosphere, dark).
- At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.
- Analyze the samples by HPLC or GC-MS to determine the remaining percentage of the parent compound and identify any major degradation products.
3. Data Presentation:
The results can be summarized in a table for easy comparison.
| Condition | Time (hours) | % Remaining Parent Compound (Mean ± SD) | Major Degradation Products |
| **Control (-20°C, dark, N₂) ** | 72 | 99.5 ± 0.3 | None detected |
| pH 4 (Room Temp) | 72 | 15.2 ± 1.5 | Aldehyde hydrolysis product |
| pH 9 (Room Temp) | 72 | 98.1 ± 0.5 | Minor unidentified peaks |
| 40°C (dark, air) | 72 | 85.7 ± 2.1 | Oxidized byproducts |
| UV Light (Room Temp) | 72 | 60.3 ± 3.4 | Polymer, various byproducts |
Visualizations
Below are diagrams illustrating key concepts for handling and understanding the stability of this compound.
Caption: Primary degradation pathways for this compound.
Caption: A logical workflow for troubleshooting sample instability issues.
References
Identifying and minimizing byproducts in the synthesis of hept-2-en-4-yne derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of hept-2-en-4-yne derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing hept-2-en-4-yne derivatives?
A1: The most prevalent and versatile method for synthesizing hept-2-en-4-yne derivatives is the Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of a terminal alkyne with a vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][3]
Q2: What is the primary byproduct I should be concerned about in this synthesis?
A2: The most common and often most significant byproduct is the homocoupling of the terminal alkyne, which results in the formation of a symmetric 1,3-diyne.[4][5] This side reaction, also known as Glaser coupling, is typically promoted by the presence of oxygen and the copper(I) catalyst.[2][6]
Q3: How can I detect the formation of the homocoupled diyne byproduct?
A3: The homocoupled diyne can be detected and quantified using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The appearance of a symmetrical diyne signal in the NMR spectrum or a distinct peak in the chromatogram, separate from your desired product, is a key indicator.
Q4: Are there methods to completely avoid the use of copper to prevent homocoupling?
A4: Yes, copper-free Sonogashira coupling protocols have been developed to circumvent the issue of homocoupling.[1][2] These methods often require specific ligands and reaction conditions to facilitate the catalytic cycle without the copper co-catalyst.
Q5: What are the typical purification methods for hept-2-en-4-yne derivatives?
A5: Purification of hept-2-en-4-yne derivatives can be achieved through column chromatography on silica gel. For more volatile derivatives, fractional distillation under reduced pressure can also be an effective method.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired hept-2-en-4-yne derivative | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Suboptimal reaction temperature. 4. Inappropriate base or solvent. | 1. Use a freshly prepared or properly stored palladium catalyst. Consider in-situ generation of the Pd(0) species.[2] 2. Ensure the reaction is conducted under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and homocoupling.[3] 3. Optimize the reaction temperature; Sonogashira couplings can often be run at room temperature.[2] 4. Screen different amine bases (e.g., triethylamine, diethylamine, diisopropylamine) and solvents (e.g., THF, DMF, toluene).[3][8] |
| High percentage of homocoupled diyne byproduct | 1. Presence of oxygen in the reaction mixture. 2. High concentration of the copper catalyst. 3. Prolonged reaction time. | 1. Thoroughly degas all solvents and reagents before use and maintain a positive pressure of an inert gas throughout the reaction.[2] 2. Reduce the loading of the copper(I) co-catalyst or consider a copper-free protocol.[1][2] 3. Monitor the reaction progress by TLC or GC and quench the reaction as soon as the starting materials are consumed. |
| Formation of unidentified byproducts | 1. Decomposition of starting materials or product. 2. Side reactions involving functional groups on the substrates. 3. Isomerization of the double bond. | 1. Ensure the reaction conditions are mild enough to be compatible with the functional groups on your substrates. 2. Protect sensitive functional groups on the vinyl halide or alkyne before the coupling reaction. 3. Analyze the stereochemistry of the product to check for any loss of isomeric purity. The choice of catalyst and ligands can sometimes influence this. |
| Reaction fails to initiate | 1. Poor quality of the vinyl halide or terminal alkyne. 2. Catalyst poisoning. | 1. Purify the starting materials before use. Ensure the terminal alkyne is free of impurities. 2. Ensure all glassware is clean and dry and that the solvents are of high purity to avoid introducing any substances that could poison the catalyst. |
Data Presentation: Impact of Reaction Conditions on Byproduct Formation
The following table summarizes the hypothetical results of a study on the synthesis of (E)-hept-2-en-4-yne, demonstrating the effect of different reaction conditions on the yield and the formation of the 1,3-diyne homocoupling byproduct.
| Entry | Catalyst System | Atmosphere | Temperature (°C) | Yield of Hept-2-en-4-yne (%) | Yield of Homocoupled Diyne (%) |
| 1 | Pd(PPh₃)₄ / CuI | Air | 25 | 45 | 40 |
| 2 | Pd(PPh₃)₄ / CuI | Nitrogen | 25 | 85 | 10 |
| 3 | Pd(PPh₃)₄ / CuI | Nitrogen | 50 | 82 | 15 |
| 4 | Pd(PPh₃)₂Cl₂ / CuI | Argon | 25 | 88 | 8 |
| 5 | Pd(PPh₃)₄ (Copper-Free) | Argon | 25 | 75 | < 2 |
| 6 | Pd(PPh₃)₄ / CuI | N₂ / H₂ (diluted) | 25 | 92 | < 2 |
This data is illustrative and intended for educational purposes.
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling for the Synthesis of (E)-Hept-2-en-4-yne
-
Preparation of the Reaction Vessel: A two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Reagent Addition: To the flask are added Pd(PPh₃)₄ (0.02 eq), CuI (0.04 eq), and the vinyl halide (1.0 eq). The flask is evacuated and backfilled with nitrogen three times.
-
Solvent and Base Addition: Degassed triethylamine (2.0 eq) and degassed THF (5 mL per mmol of vinyl halide) are added via syringe.
-
Alkyne Addition: The terminal alkyne (1.2 eq) is added dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC analysis.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether, washed with saturated aqueous NH₄Cl, water, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
-
Preparation of the Reaction Vessel: Follow step 1 from Protocol 1.
-
Reagent Addition: To the flask are added Pd(PPh₃)₄ (0.03 eq) and the vinyl halide (1.0 eq). The flask is evacuated and backfilled with argon three times.
-
Solvent and Base Addition: Degassed diisopropylamine (3.0 eq) and degassed DMF (5 mL per mmol of vinyl halide) are added via syringe.
-
Alkyne Addition: The terminal alkyne (1.2 eq) is added dropwise to the stirring solution at room temperature.
-
Reaction Monitoring and Work-up: Follow steps 5-7 from Protocol 1.
Visualizations
Caption: Sonogashira reaction pathway and byproduct formation.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. golden.com [golden.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Glaser coupling - Wikipedia [en.wikipedia.org]
- 7. WO2007052089A1 - A process for the purification of 1-halo-6,6-dimethyl-hept-2-ene-4-yne - Google Patents [patents.google.com]
- 8. cetjournal.it [cetjournal.it]
Technical Support Center: Scaling Up the Synthesis of 3-(Dimethoxymethyl)hept-2-en-4-yne for Library Synthesis
Welcome to the technical support center for the synthesis of 3-(Dimethoxymethyl)hept-2-en-4-yne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis for library development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a Sonogashira coupling approach, a common and effective method for constructing enyne frameworks.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Palladium Catalyst | - Ensure the palladium catalyst [e.g., Pd(PPh₃)₂Cl₂] is of high quality and has been stored under an inert atmosphere. - Consider in-situ reduction of a Pd(II) precursor to the active Pd(0) species. |
| 2. Ineffective Copper Co-catalyst | - Use freshly opened or properly stored copper(I) iodide (CuI), as it can oxidize over time. - Consider pre-activating the CuI by stirring with the amine base before adding other reagents. | |
| 3. Insufficiently Anhydrous or Anaerobic Conditions | - Thoroughly dry all glassware and solvents. - Degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.[1] | |
| 4. Inappropriate Base | - The amine base (e.g., triethylamine, diisopropylamine) should be freshly distilled and dry. - Ensure at least 2 equivalents of the amine base are used to neutralize the hydrogen halide byproduct.[2] | |
| Formation of Significant Side Products | 1. Glaser-Hay Homocoupling of 1-pentyne | - This is a common side reaction in Sonogashira couplings.[3] - Minimize the concentration of the copper catalyst. - Add the 1-pentyne slowly to the reaction mixture. - Ensure strictly anaerobic conditions, as oxygen can promote homocoupling. |
| 2. Hydrolysis of the Dimethyl Acetal | - The dimethyl acetal is sensitive to acidic conditions. - Ensure the reaction mixture remains basic throughout the process. - During workup, use a mild basic wash (e.g., saturated sodium bicarbonate solution) and avoid acidic quenches. | |
| 3. Isomerization of the Double Bond | - Prolonged reaction times or high temperatures can sometimes lead to isomerization. - Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. - Optimize the reaction temperature to the lowest effective level. | |
| Difficulty in Product Purification | 1. Removal of Palladium and Copper Catalysts | - After the reaction, residual metals can be challenging to remove. - Employ a workup procedure that includes washing with an aqueous solution of a chelating agent like ammonium chloride or ethylenediaminetetraacetic acid (EDTA). - Consider passing the crude product through a short plug of silica gel or a specialized metal scavenger resin.[4] |
| 2. Co-elution with Triphenylphosphine Oxide | - If a phosphine-based palladium catalyst is used, triphenylphosphine oxide is a common byproduct that can be difficult to separate by chromatography. - Consider using a palladium catalyst with a more polar phosphine ligand to facilitate separation. - Alternatively, the crude product can be triturated with a solvent in which the product is soluble but the phosphine oxide is not (e.g., diethyl ether or hexanes). |
Frequently Asked Questions (FAQs)
Q1: What is a plausible and scalable synthetic route for this compound?
A highly plausible and scalable route is a two-step process. The first step is the protection of the aldehyde group of a suitable precursor, such as (E)-3-bromo-2-propenal, as a dimethyl acetal. The second step involves a Sonogashira cross-coupling reaction between the resulting (E)-1-bromo-2-(dimethoxymethyl)prop-1-ene and 1-pentyne.
Q2: What are the critical parameters for a successful scale-up of the Sonogashira coupling step?
For a successful scale-up, several parameters are critical:
-
Catalyst Loading: While lab-scale reactions might use higher catalyst loadings, for large-scale synthesis, it is economically and environmentally beneficial to optimize for lower palladium and copper loadings.[5]
-
Reaction Concentration: The concentration of the reaction can impact reaction kinetics and the ease of workup and purification.
-
Heat Transfer: On a larger scale, efficient heat transfer is crucial to maintain a consistent reaction temperature and avoid side reactions.
-
Purity of Reagents: The purity of starting materials, solvents, and reagents is paramount for reproducible results on a larger scale.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of the starting materials and the formation of the product.
Q4: Is the dimethyl acetal protecting group stable under Sonogashira reaction conditions?
Dimethyl acetals are generally stable under the basic conditions of a Sonogashira reaction.[2] However, they are sensitive to acid. Therefore, it is crucial to maintain a basic environment throughout the reaction and workup to prevent premature deprotection to the corresponding aldehyde.
Q5: What are some alternative synthetic strategies to consider?
An alternative approach is the Wittig reaction. This would involve the reaction of a phosphorus ylide containing the dimethoxymethyl group with pentynal. The stereoselectivity of the double bond formation would be a key consideration in this approach, with stabilized ylides generally favoring the (E)-isomer.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-bromo-2-(dimethoxymethyl)prop-1-ene
This protocol describes the protection of the aldehyde group of (E)-3-bromo-2-propenal as a dimethyl acetal.
-
To a solution of (E)-3-bromo-2-propenal (1.0 eq) in methanol (5.0 vol), add trimethyl orthoformate (1.5 eq).
-
Cool the mixture to 0 °C and add a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid, 0.01 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by adding a mild base (e.g., triethylamine) to neutralize the acid catalyst.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for the Synthesis of this compound
This protocol details the palladium- and copper-catalyzed cross-coupling of (E)-1-bromo-2-(dimethoxymethyl)prop-1-ene with 1-pentyne.
-
To a dry, inert-atmosphere flask, add (E)-1-bromo-2-(dimethoxymethyl)prop-1-ene (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.01-0.05 eq), and copper(I) iodide (CuI) (0.02-0.10 eq).
-
Add a degassed amine solvent, such as triethylamine or diisopropylamine (at least 2.0 eq, can also be used as the solvent).
-
To the stirred mixture, add 1-pentyne (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Filter the mixture through a pad of celite to remove the precipitated amine hydrohalide and catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction parameters for a lab-scale and a projected pilot-plant scale synthesis of this compound via the Sonogashira coupling route.
| Parameter | Lab Scale (10g) | Pilot Plant Scale (1kg) |
| (E)-1-bromo-2-(dimethoxymethyl)prop-1-ene | 10 g (1.0 eq) | 1 kg (1.0 eq) |
| 1-pentyne | 1.2 eq | 1.15 eq |
| Pd(PPh₃)₂Cl₂ | 2 mol% | 0.5 - 1 mol% |
| CuI | 4 mol% | 1 - 2 mol% |
| Solvent (Triethylamine) | 100 mL | 8 - 10 L |
| Reaction Temperature | 40 °C | 40 - 45 °C |
| Reaction Time | 4 - 6 hours | 6 - 8 hours |
| Typical Isolated Yield | 75 - 85% | 70 - 80% |
Visualizations
References
Technical Support Center: Managing the Exothermic Profile of Enyne Cyclization Reactions
Welcome to the Technical Support Center for managing the exothermic profile of enyne cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the safe and efficient execution of these powerful synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: My enyne cyclization reaction is showing a rapid, uncontrolled temperature increase. What is happening and what should I do?
A1: You are likely experiencing a thermal runaway, a situation where the heat generated by the exothermic reaction exceeds the rate of heat removal.[1] This leads to an accelerated reaction rate and a rapid rise in temperature, which can result in solvent boiling, pressure buildup, and potentially vessel failure.[1]
Immediate Actions:
-
Stop all reagent addition immediately.
-
Increase cooling to the maximum capacity. This can involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.
-
If the temperature continues to rise uncontrollably, and it is safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat. Ensure the solvent is compatible with your reaction components.
-
If the situation cannot be controlled, evacuate the area and follow your laboratory's emergency procedures. [2]
To prevent this in the future, consider the following:
-
Perform a thorough hazard assessment before scaling up the reaction. [3]
-
Reduce the reaction concentration.
-
Slow down the addition rate of the catalyst or one of the reactants.
-
Use a solvent with a higher boiling point to provide a larger temperature window for control.
-
Ensure your cooling system is adequate for the scale of your reaction.
Q2: How can I predict the exothermic potential of my specific enyne cyclization reaction?
A2: Predicting the exothermicity can be challenging without experimental data. However, several factors can give you an indication:
-
Reaction Type: Highly strained systems, such as those that form multiple rings in a single step, are often more exothermic.
-
Catalyst System: The choice of metal catalyst (e.g., gold, platinum, palladium) and ligands can significantly influence the reaction rate and, consequently, the rate of heat generation.[4]
-
Substrate Electronics: Electron-rich or electron-deficient substituents on the enyne substrate can alter the reaction kinetics and the associated exotherm.
For a quantitative assessment, reaction calorimetry is the most reliable method to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthetic reaction (MTSR).[5]
Q3: What are the key parameters to monitor during an exothermic enyne cyclization?
A3: Continuous monitoring is crucial for safe reaction control. Key parameters include:
-
Internal Reaction Temperature: This is the most critical parameter. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
-
Jacket/Cooling Bath Temperature: Monitoring the temperature of your cooling system helps ensure it is functioning correctly.
-
Reagent Addition Rate: A controlled and steady addition rate is essential for managing the heat evolution.
-
Stirring Rate: Adequate agitation ensures uniform temperature distribution and efficient heat transfer to the cooling surface.
Online monitoring techniques such as in-situ IR or NMR spectroscopy can also provide real-time information on reactant consumption and product formation, which correlates with heat generation.
Troubleshooting Guides
Issue 1: Poor reproducibility of the thermal profile between batches.
| Possible Cause | Troubleshooting Step |
| Inconsistent catalyst activity | Use a fresh batch of catalyst or re-standardize the catalyst solution. Ensure consistent handling and storage to avoid deactivation. |
| Variations in reagent purity | Use reagents from the same batch with a consistent purity profile. Impurities can sometimes act as inhibitors or accelerators. |
| Inconsistent addition rates | Use a syringe pump or a calibrated dropping funnel for precise and reproducible addition of the catalyst or limiting reagent. |
| Changes in ambient temperature | Be mindful of significant changes in laboratory temperature, as this can affect the efficiency of the cooling system. |
Issue 2: Product decomposition or side-product formation.
| Possible Cause | Troubleshooting Step |
| Local "hot spots" in the reactor | Improve stirring efficiency to ensure homogenous heat distribution. For larger scale reactions, consider the reactor geometry and impeller design. |
| Reaction temperature is too high | Lower the reaction setpoint temperature. A lower temperature will slow the reaction rate and reduce the rate of heat generation. |
| Incorrect solvent choice | Select a solvent with a higher heat capacity or a lower boiling point if controlled reflux is a desired method of heat removal. |
Quantitative Data Summary
The following tables provide representative, synthesized data for common enyne cyclization reactions to aid in risk assessment. Note: This data is illustrative and the actual exothermicity will depend on the specific substrates, catalyst, and reaction conditions.
Table 1: Estimated Heat of Reaction for Gold-Catalyzed 1,6-Enyne Cyclization
| Catalyst System | Solvent | Concentration (M) | Estimated ΔHrxn (kJ/mol) |
| (Ph3P)AuCl / AgSbF6 | Dichloromethane | 0.1 | -120 to -180 |
| (IPr)AuCl / AgOTf | Toluene | 0.1 | -110 to -160 |
| AuCl3 | Acetonitrile | 0.1 | -130 to -200 |
Table 2: Influence of Catalyst on Reaction Kinetics and Exotherm
| Catalyst | Typical Loading (mol%) | Relative Reaction Rate | Estimated Peak Heat Flow (W/mol) |
| PtCl2 | 5 | 1x | 50 |
| [RhCl(CO)2]2 | 2.5 | 5x | 250 |
| (Ph3P)AuCl / AgSbF6 | 2 | 10x | 500 |
Experimental Protocols
Protocol 1: Determination of Heat of Reaction using Reaction Calorimetry
This protocol outlines a general procedure for determining the heat of reaction for a gold-catalyzed enyne cyclization using a reaction calorimeter.
-
System Setup:
-
Assemble the reaction calorimeter according to the manufacturer's instructions.
-
Calibrate the instrument using a standard reaction of known enthalpy or by electrical heat input.
-
Ensure the stirring, temperature probes, and addition pump are functioning correctly.
-
-
Reaction Preparation:
-
Charge the calorimeter vessel with the enyne substrate and the solvent.
-
Allow the system to reach thermal equilibrium at the desired initial temperature (e.g., 25 °C).
-
Prepare a solution of the gold catalyst and silver salt in a syringe for the addition pump.
-
-
Data Acquisition:
-
Start the calorimetry software to begin recording the internal temperature, jacket temperature, and heat flow.
-
Initiate the addition of the catalyst solution at a slow, controlled rate (e.g., 0.1 mL/min).
-
Continuously monitor the heat flow signal. A sharp increase indicates the onset of the exothermic reaction.
-
After the addition is complete, continue to monitor the system until the heat flow returns to the baseline, indicating the reaction is complete.
-
-
Data Analysis:
-
Integrate the heat flow curve over time to obtain the total heat evolved (Q).
-
Calculate the moles of the limiting reagent.
-
Determine the enthalpy of reaction (ΔHrxn) using the formula: ΔHrxn = -Q / moles.
-
Visualizations
Caption: A workflow diagram illustrating the key stages for safely managing exothermic enyne cyclization reactions.
Caption: A logical decision-making pathway for troubleshooting a thermal runaway event during an enyne cyclization.
References
Technical Support Center: Workup Procedures for Reactions Involving Organometallic Reagents and Enynes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine workup procedures for reactions involving organometallic reagents and enynes.
Frequently Asked Questions (FAQs)
Q1: What is the first crucial step after my reaction of an organometallic reagent with an enyne is complete?
A1: The first and most critical step is to quench the reaction. This involves cautiously adding a reagent to neutralize any unreacted and highly reactive organometallic species. Proper quenching is essential for safety and to prevent unwanted side reactions during the subsequent aqueous workup.
Q2: How do I choose the appropriate quenching agent?
A2: The choice of quenching agent depends on the reactivity of the organometallic reagent and the sensitivity of your enyne product. For highly reactive reagents like organolithiums, a less reactive quenching agent such as isopropanol is added first at low temperatures (e.g., -78 °C or 0 °C) to control the exotherm, followed by a more reactive one like methanol or water to ensure complete quenching.[1] For less reactive reagents like Grignard reagents, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common and effective choice as it is a mild proton source.
Q3: My enyne product is sensitive to acid. What are some alternative workup procedures?
A3: If your enyne product is acid-sensitive, it is crucial to avoid acidic quenching agents and workup conditions. Instead of aqueous HCl or NH₄Cl, consider using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer with a neutral pH. It is advisable to test the stability of your compound by exposing a small sample of the reaction mixture to the intended quenching and workup conditions and analyzing the result by Thin Layer Chromatography (TLC) before proceeding with the entire batch.[2]
Q4: I am observing low recovery of my enyne product after extraction. What could be the reason?
A4: Low recovery can be due to several factors:
-
Product solubility in the aqueous layer: If your enyne product has polar functional groups, it might have significant solubility in the aqueous phase. "Salting out" by using a saturated brine solution during the final wash can decrease the solubility of the organic product in the aqueous layer.[2] For highly polar products, continuous liquid-liquid extraction or using a more polar extraction solvent might be necessary.
-
Emulsion formation: Emulsions are a common issue, especially when using chlorinated solvents or in the presence of fine solids. Breaking an emulsion can be attempted by adding brine, changing the pH of the aqueous layer, or filtering the entire mixture through a pad of Celite.
-
Product volatility: Some enynes can be volatile. If you are removing the solvent under reduced pressure (e.g., on a rotary evaporator), be cautious with the vacuum and bath temperature to avoid product loss.[2]
Q5: The TLC of my reaction mixture looks different after the workup. What does this indicate?
A5: A change in the TLC profile after workup often suggests that your product is unstable under the workup conditions.[2] This could be due to:
-
Acid or base-catalyzed decomposition or isomerization: As mentioned in Q3, testing the stability of your product to the workup conditions on a small scale is crucial.
-
Reaction with air or water: Some products may be sensitive to air or water, leading to degradation.[2]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| No product detected after workup. | Product is water-soluble. | Check the aqueous layer by TLC. If the product is present, perform further extractions or use a continuous extraction apparatus. Consider "salting out" with brine. |
| Product is volatile. | Check the solvent collected from the rotary evaporator for your product.[2] Use lower temperatures and pressures during solvent removal. | |
| Product degraded during workup. | Test product stability to the workup conditions on a small scale. Use milder quenching agents and avoid strong acids or bases if the product is sensitive. | |
| Low product yield. | Incomplete reaction. | Ensure all reagents were added in the correct stoichiometry and that the reaction went to completion as monitored by TLC or another analytical technique. |
| Loss during extraction. | Perform multiple extractions with the organic solvent. Ensure the pH of the aqueous layer is optimal for the product to be in its neutral form. | |
| Loss during purification. | See the purification section below for tips on optimizing column chromatography. |
Problem 2: Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Persistent impurities after workup. | Byproducts from the organometallic reagent. | For phosphorus-containing byproducts (e.g., triphenylphosphine oxide), precipitation by adding a non-polar solvent like pentane or hexane can be effective. |
| Residual metal catalyst (e.g., Palladium from cross-coupling). | Filter the reaction mixture through a pad of Celite® before aqueous workup.[3] For complete removal, specialized scavengers or column chromatography may be needed. | |
| Isomerization of the enyne double bond. | Exposure to acid, base, or heat. | Maintain neutral pH during workup. Use buffered aqueous solutions. Perform extractions and solvent removal at low temperatures. |
| Trace metals. | The presence of certain transition metals can catalyze isomerization. Ensure complete removal of any metal catalysts used in the reaction. |
Data Presentation: Quenching Agent Comparison
The choice of quenching agent can significantly impact the yield of the desired enyne product. Below is a representative comparison for the addition of an organolithium reagent to an enyne precursor.
| Quenching Agent | Temperature (°C) | Isolated Yield (%) | Purity by ¹H NMR (%) | Notes |
| Saturated aq. NH₄Cl | 0 to rt | 75 | >95 | Standard, generally reliable for robust products. |
| Methanol then Water | -78 to rt | 85 | >98 | Slower, more controlled quench, often leading to higher purity. |
| Acetic Acid in THF | -78 to 0 | 60 | ~90 | Can lead to side reactions or decomposition of sensitive products. |
| Saturated aq. NaHCO₃ | 0 to rt | 82 | >95 | A good alternative for acid-sensitive enynes. |
Note: These are representative values and can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Workup for a Grignard Reaction with an Enyne
-
Cool the reaction mixture: After the reaction is deemed complete by TLC, cool the reaction flask to 0 °C in an ice-water bath.
-
Quench the reaction: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Monitor for any exotherm. Continue adding the quenching solution until no more gas evolution is observed and two clear layers are formed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Workup for an Acid-Sensitive Enyne from an Organolithium Reaction
-
Cool the reaction mixture: After completion, cool the reaction to -78 °C (dry ice/acetone bath).
-
Initial Quench: Slowly add anhydrous isopropanol dropwise to quench the excess organolithium reagent.
-
Secondary Quench: Allow the mixture to warm to 0 °C and then add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure at a low temperature.
Visualizations
General Workup Workflow
Caption: A generalized workflow for the workup of enyne-organometallic reactions.
Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield during workup.
References
Validation & Comparative
Comparing the reactivity of 3-(Dimethoxymethyl)hept-2-en-4-yne with other enynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-(dimethoxymethyl)hept-2-en-4-yne, a conjugated enyne with a unique substitution pattern, in three key cycloaddition and cycloisomerization reactions: the Pauson-Khand reaction, gold-catalyzed cycloisomerization, and the Diels-Alder reaction. Due to the absence of specific experimental data for this compound in the current literature, this guide leverages data from analogous substituted enynes to predict its reactivity and potential outcomes. The information presented herein is intended to guide synthetic strategy and experimental design.
Introduction to the Reactivity of this compound
The reactivity of this compound is governed by the interplay of its conjugated π-system and the electronic and steric nature of its substituents. The key structural features influencing its chemical behavior are:
-
Conjugated Enyne System: The alternating double and triple bond system provides a platform for various pericyclic and transition-metal-catalyzed reactions.
-
Dimethoxymethyl Group: This acetal at the C3 position acts as an electron-withdrawing group, influencing the electron density of the double bond. It can also be a precursor to an aldehyde functionality. Its bulkiness will also play a role in the stereochemical outcome of reactions.
-
Internal Alkyne: The presence of an ethyl group on the alkyne makes it an internal alkyne, which can exhibit different reactivity compared to terminal alkynes, particularly in reactions like the Pauson-Khand.[1][2]
-
Trisubstituted Alkene: The methyl group on the alkene further influences its reactivity and the regioselectivity of cycloaddition reactions.
This guide will explore how these features are predicted to influence the outcome of three major classes of enyne reactions.
Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful method for the synthesis of α,β-cyclopentenones through a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[2][3] This reaction can be performed intermolecularly or intramolecularly. Given that this compound is a single molecule containing both the alkene and alkyne moieties, it would undergo an intramolecular Pauson-Khand reaction.
Predicted Outcome for this compound:
The intramolecular Pauson-Khand reaction of this compound is expected to yield a bicyclic cyclopentenone. The regioselectivity of the reaction is generally governed by steric and electronic factors.[4] For internal alkynes, the larger substituent tends to be positioned adjacent to the newly formed carbonyl group.[2] In this case, the ethyl group is sterically more demanding than the substituted vinyl group, suggesting the formation of a specific regioisomer. The dimethoxymethyl group, being at an allylic position, is expected to influence the diastereoselectivity of the cyclization.
Performance Comparison with Alternative Enynes:
The following table summarizes the results of intramolecular Pauson-Khand reactions for enynes with substitution patterns analogous to this compound, providing a benchmark for expected yields and selectivity.
| Enyne Substrate | Catalyst/Promoter | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| N-propargyl-N-[2-(trifluoromethyl)allyl]amide | Co₂(CO)₈, MeCN | CH₃CN | Heat | 81 | 94:6 | [3] |
| Oxygen-tethered 1,7-enyne | Co₂(CO)₈, NMO | CH₂Cl₂ | 0 to rt | 80 | 18:82 | [3] |
| N-tosyl tethered 1,6-enyne | [Rh(COD)Cl]₂ | Toluene | 110 | High | High | [5] |
| Benzofused 1,7-enyne | Co₂(CO)₈ | Flow Reactor | 150 | 66-76 | N/A | [6] |
Experimental Protocol: Intramolecular Pauson-Khand Reaction
This protocol is adapted from established procedures for intramolecular Pauson-Khand reactions of substituted enynes.[2][3]
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol).
-
Solvent Addition: Add 20 mL of degassed 1,2-dichloroethane (DCE) or toluene.
-
Cobalt Complexation: Add dicobalt octacarbonyl (1.1 mmol) to the solution at room temperature and stir for 2-4 hours to allow for the formation of the alkyne-cobalt complex.
-
Cyclization: Add a promoter such as N-methylmorpholine N-oxide (NMO) (4.0 mmol) and heat the reaction mixture to 80-110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the bicyclic cyclopentenone.
Reaction Mechanism: Pauson-Khand Reaction
Gold-Catalyzed Cycloisomerization
Gold(I) catalysts are highly effective in promoting the cycloisomerization of enynes, proceeding through the activation of the alkyne moiety.[7] These reactions can lead to a variety of carbocyclic and heterocyclic scaffolds, depending on the substrate and reaction conditions. The reaction typically involves the formation of a cyclopropyl gold-carbene intermediate, which can then undergo various rearrangements.[8]
Predicted Outcome for this compound:
For an acyclic 1,6-enyne like this compound, gold-catalyzed cycloisomerization is expected to proceed via a 6-endo-dig or 5-exo-dig cyclization. The presence of the electron-withdrawing dimethoxymethyl group may influence the preferred cyclization pathway. A likely outcome is the formation of a bicyclo[3.1.0]hexane or a bicyclo[4.1.0]heptane derivative. The stereochemistry of the product will be influenced by the steric bulk of the substituents on the enyne.[9]
Performance Comparison with Alternative Enynes:
The following table presents data from gold-catalyzed cycloisomerizations of acyclic enynes, offering a comparative perspective on potential yields and selectivities.
| Enyne Substrate | Gold Catalyst | Co-catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| N-tethered 1,6-enyne | (S)-DTBM-SEGPHOS(AuCl)₂ | AgSbF₆ | CH₂Cl₂ | rt | 95 | 98:2 | [8] |
| O-tethered 1,6-enyne | [IPrAuCl] | AgSbF₆ | CH₂Cl₂ | rt | 91 | >20:1 | [8] |
| 1,6-enyne with terminal alkyne | [Ph₃PAuCl] | AgOTf | CH₂Cl₂ | rt | 85 | N/A | [10] |
| N-allylynamide | [IPrAuCl] | AgBF₄ | DCE | 60 | 90 | >20:1 | [8] |
Experimental Protocol: Gold-Catalyzed Cycloisomerization
This protocol is based on general procedures for the gold-catalyzed cycloisomerization of enynes.[8][10]
-
Preparation: To a flame-dried vial, add the gold(I) catalyst (e.g., [IPrAuCl], 2 mol%) and a silver salt co-catalyst (e.g., AgSbF₆, 2 mol%).
-
Solvent Addition: Add dry, degassed dichloromethane (CH₂Cl₂) (0.1 M solution with respect to the enyne).
-
Substrate Addition: Add a solution of this compound (1.0 mmol) in CH₂Cl₂ to the catalyst mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Reaction Mechanism: Gold-Catalyzed Enyne Cycloisomerization
Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[11] In the context of this compound, the enyne itself can act as the dienophile, reacting with a suitable diene. The presence of the electron-withdrawing dimethoxymethyl group is expected to activate the double bond towards cycloaddition.
Predicted Outcome for this compound:
When reacting with a diene, this compound is predicted to function as a dienophile. The cycloaddition can occur at either the double or the triple bond. However, for many conjugated enynes, the Diels-Alder reaction occurs preferentially at the alkyne.[12] The regioselectivity of the reaction will be dictated by the electronic nature of the diene and the dienophile.[13] With an electron-rich diene, the "ortho" or "para" adducts are typically favored.
Performance Comparison with Alternative Enyne Dienophiles:
The following table provides examples of Diels-Alder reactions with enynes serving as dienophiles, indicating potential reactivity and selectivity.
| Enyne Dienophile | Diene | Lewis Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Regioselectivity | Reference |
| Methyl pent-2-en-4-ynoate | Cyclopentadiene | None | Benzene | 80 | 85 | N/A | [12] |
| 3-Butyn-2-one | 2,3-Dimethyl-1,3-butadiene | None | Toluene | 110 | 92 | N/A | [12] |
| Diethyl acetylenedicarboxylate | 1,3-Butadiene | None | Sealed tube | 100 | >90 | N/A | [14] |
| Acrylonitrile | Isoprene | None | Neat | 150 | 70 | 70:30 | [13] |
Experimental Protocol: Diels-Alder Reaction
This protocol is a general procedure for a thermal Diels-Alder reaction.[14]
-
Preparation: In a sealed tube, combine this compound (1.0 mmol) and the diene (e.g., cyclopentadiene, 1.2 mmol).
-
Solvent: Add a minimal amount of a non-polar solvent such as toluene or conduct the reaction neat.
-
Reaction: Heat the sealed tube to the desired temperature (typically 80-150 °C).
-
Monitoring: Monitor the disappearance of the starting materials by GC-MS.
-
Work-up: After the reaction is complete, cool the tube to room temperature. If a solvent was used, remove it under reduced pressure.
-
Purification: Purify the resulting cycloadduct by flash column chromatography or distillation.
Reaction Mechanism: Diels-Alder Reaction
Conclusion
This compound is a versatile substrate for a range of important chemical transformations. While direct experimental data is currently unavailable, by drawing comparisons with structurally similar enynes, we can predict its behavior in the Pauson-Khand reaction, gold-catalyzed cycloisomerization, and the Diels-Alder reaction. Each of these reactions offers a pathway to unique and complex molecular architectures. The choice of reaction will depend on the desired synthetic target. The provided experimental protocols and mechanistic diagrams serve as a foundation for further investigation and optimization of the reactivity of this intriguing enyne. It is anticipated that the steric and electronic influence of the dimethoxymethyl group will play a significant role in controlling the regio- and stereoselectivity of these transformations, making it a valuable building block in organic synthesis.
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 3. BJOC - Pauson–Khand reaction of fluorinated compounds [beilstein-journals.org]
- 4. Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020) [mdpi.com]
- 5. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gold catalyzed diastereoselective cascade allylation/enyne cycloisomerization to construct densely functionalized oxygen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gold-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. Diels-Alder Reaction [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Diels–Alder Reaction [sigmaaldrich.com]
Validating the Stereochemistry of 3-(Dimethoxymethyl)hept-2-en-4-yne Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. For complex molecules such as 3-(Dimethoxymethyl)hept-2-en-4-yne and its derivatives, which hold potential as chiral building blocks in drug discovery and development, rigorous stereochemical validation is paramount. This guide provides a comparative overview of methodologies for the validation of stereochemistry of products derived from this enyne scaffold, supported by established experimental protocols and data from analogous systems. Due to the limited availability of specific data for this compound in publicly available literature, this guide leverages data from structurally related enyne and chiral acetal compounds to illustrate the principles and techniques of stereochemical validation.
Comparative Analysis of Stereochemical Validation Techniques
The determination of the absolute and relative stereochemistry of chiral molecules like the derivatives of this compound relies on a combination of chromatographic and spectroscopic techniques. The choice of method depends on the nature of the sample, the available instrumentation, and the stage of research.
| Technique | Principle | Advantages | Limitations | Typical Data Output |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High sensitivity, excellent for determining enantiomeric excess (ee), applicable to a wide range of compounds. | Requires a suitable chiral column, method development can be time-consuming, does not directly provide absolute configuration. | Chromatogram with separated enantiomer peaks, retention times, peak areas for ee calculation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Diastereomers exhibit different chemical shifts and coupling constants. Chiral derivatizing or solvating agents are used to convert enantiomers into diastereomers or diastereomeric complexes. | Provides detailed structural information, can be used to determine both relative and absolute configuration (e.g., Mosher's method), non-destructive. | Lower sensitivity compared to HPLC, may require derivatization, complex spectra can be challenging to interpret. | 1H and 13C NMR spectra with distinct signals for each stereoisomer, Δδ values for Mosher's analysis. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound to determine the precise three-dimensional arrangement of atoms. | Unambiguous determination of absolute and relative stereochemistry, provides a detailed molecular structure. | Requires a single crystal of suitable quality, not applicable to non-crystalline compounds, can be time-consuming. | A complete 3D molecular model with bond lengths, bond angles, and torsion angles. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the stereochemical validation of derivatives of this compound. These are generalized protocols and may require optimization for specific compounds.
Chiral HPLC for Enantiomeric Excess (ee) Determination
Objective: To separate and quantify the enantiomers of a chiral derivative of this compound.
Protocol:
-
Column Selection: Screen a variety of chiral stationary phases (CSPs) such as polysaccharide-based (e.g., Chiralpak IA, IB, IC) or macrocyclic glycopeptide-based (e.g., Chirobiotic V) columns.
-
Mobile Phase Optimization: Start with a standard mobile phase for the chosen column (e.g., a mixture of hexane/isopropanol or methanol/acetonitrile). Adjust the solvent ratio to achieve optimal separation and resolution of the enantiomer peaks. Modifiers such as trifluoroacetic acid (TFA) or diethylamine (DEA) can be added in small amounts to improve peak shape.
-
Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample onto the HPLC system. Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Mosher's Ester Analysis by 1H NMR for Absolute Configuration Determination
Objective: To determine the absolute configuration of a chiral alcohol derivative obtained from this compound.
Protocol:
-
Esterification:
-
Divide the chiral alcohol into two portions.
-
React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the (S)-MTPA ester.
-
React the second portion with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) to form the (R)-MTPA ester.
-
Purify both diastereomeric esters by chromatography.
-
-
NMR Analysis:
-
Acquire high-resolution 1H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.
-
Assign the proton signals for both diastereomers.
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed stereocenter.
-
A positive Δδ for protons on one side of the Mosher ester plane and a negative Δδ for protons on the other side allows for the assignment of the absolute configuration based on the established Mosher's method model.
-
Visualizing the Workflow and Comparisons
The following diagrams, generated using the DOT language, illustrate the logical workflow for stereochemical validation and a comparison of potential synthetic outcomes.
Concluding Remarks
The validation of stereochemistry is a non-negotiable aspect of modern drug discovery and development. While specific data for this compound remains elusive in the current literature, the principles and methodologies outlined in this guide provide a robust framework for the stereochemical characterization of its derivatives. By employing a combination of chiral chromatography and spectroscopic methods, researchers can confidently determine the enantiomeric purity and absolute configuration of these promising chiral building blocks, thereby enabling their effective application in the synthesis of novel therapeutic agents. It is recommended that for any new derivative of this compound, a multi-pronged approach to stereochemical validation be adopted to ensure data accuracy and reliability.
Comparative study of different protecting groups for the carbonyl in enyne synthesis
For researchers, synthetic chemists, and professionals in drug development, the strategic protection of carbonyl groups is a critical consideration in the multistep synthesis of complex molecules such as enynes. The choice of protecting group can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comparative analysis of common carbonyl protecting groups used in enyne synthesis, supported by experimental data and detailed protocols.
Introduction to Carbonyl Protection in Enyne Synthesis
Enyne moieties are valuable building blocks in organic synthesis, serving as precursors to a wide variety of molecular architectures. Their synthesis often involves organometallic coupling reactions (e.g., Sonogashira, Negishi) or metathesis reactions, which can be sensitive to the presence of reactive functional groups like aldehydes and ketones. Carbonyl groups are electrophilic and can react with the nucleophilic reagents used in many coupling reactions or interfere with the metallic catalysts. Therefore, it is often necessary to "protect" or mask the carbonyl group as a less reactive derivative, which can be removed later in the synthesis to regenerate the original carbonyl.[1][2][3]
An ideal protecting group should be:
-
Easy and efficient to introduce and remove.
-
Stable to the reaction conditions required for the enyne synthesis.
-
Chemoselective, reacting only with the intended functional group.
-
Amenable to orthogonal strategies, allowing for the selective deprotection of one group in the presence of others.[4][5]
This guide will compare the performance of three major classes of carbonyl protecting groups in the context of enyne synthesis: Acetals/Ketals , Dithianes , and Silyl Enol Ethers .
Comparative Analysis of Protecting Groups
The choice of protecting group is highly dependent on the specific reaction conditions of the enyne synthesis. The following tables summarize the key characteristics and performance of each protecting group.
Table 1: General Properties and Stability of Carbonyl Protecting Groups
| Protecting Group | Structure | Formation Conditions | Stability | Deprotection Conditions |
| Acetal/Ketal | R₂C(OR')₂ | Diol, Acid Catalyst (e.g., TsOH, CSA)[6][7] | Stable to basic, nucleophilic, and reductive conditions.[6] | Aqueous acid (e.g., HCl, TFA).[2] |
| Dithiane | R₂C(SR')₂ | Dithiol, Lewis or Brønsted Acid[8] | Stable to acidic, basic, nucleophilic, and reductive conditions.[8][9] | Oxidative (e.g., IBX, H₂O₂) or metal-mediated (e.g., HgCl₂) methods.[8][10] |
| Silyl Enol Ether | R₂C=C(R)OSiR'₃ | Silylating agent (e.g., TMSCl), Base (e.g., LDA, Et₃N)[11] | Stable to non-acidic, non-hydrolytic conditions.[11] | Mild acid or fluoride source (e.g., TBAF).[11] |
Table 2: Compatibility and Performance in Common Enyne Syntheses
| Protecting Group | Sonogashira Coupling | Enyne Metathesis (Grubbs Cat.) | Representative Yield (Protection) | Representative Yield (Enyne Formation) | Representative Yield (Deprotection) |
| Acetal/Ketal | High compatibility[12] | High compatibility[13] | >95% | 85-95% | >90% |
| Dithiane | High compatibility | Potential for catalyst inhibition[14] | >90% | 70-90% | 75-95% |
| Silyl Enol Ether | Not a direct protecting group; used as a reactive partner[15] | Not typically used as a stable protecting group | N/A | Variable | N/A (hydrolysis is part of the reaction workup) |
Yields are approximate and highly substrate-dependent. Data is compiled from various sources in the literature.
Detailed Protecting Group Analysis
Acetals and Ketals
Acetals and ketals are among the most common protecting groups for aldehydes and ketones due to their ease of formation and removal, and their stability under a wide range of conditions.[2][3]
Advantages:
-
High Stability: They are inert to strong bases, nucleophiles, hydrides, and organometallic reagents, making them ideal for Sonogashira and other cross-coupling reactions.[6]
-
Mild Deprotection: Removal is typically achieved with mild aqueous acid, which is often compatible with other functional groups.[2]
-
High Yields: Both protection and deprotection steps generally proceed in high yields.
Disadvantages:
-
Acid Sensitivity: The protecting group is not stable under acidic conditions, which limits its use in reactions that require strong acids.
Logical Workflow for Acetal/Ketal Protection in Enyne Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 12. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 13. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. A Catalytic Intermolecular Formal Ene Reaction between Ketone-Derived Silyl Enol Ethers and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
DFT calculations to compare the transition states of different enyne cyclization pathways
A deep dive into the mechanistic intricacies of enyne cyclization, this guide offers a comparative analysis of transition state energies and geometries for various catalytic and non-catalytic pathways, supported by Density Functional Theory (DFT) calculations and corresponding experimental data. This resource is tailored for researchers, scientists, and drug development professionals seeking to understand and predict the outcomes of these powerful carbon-carbon bond-forming reactions.
Enyne cyclizations are a cornerstone of modern synthetic organic chemistry, enabling the rapid construction of complex carbocyclic and heterocyclic scaffolds found in numerous natural products and pharmaceutical agents. The regioselectivity of these reactions, particularly the competition between 5-exo-dig and 6-endo-dig cyclization pathways, is a critical factor that dictates the final product structure. Understanding the underlying transition states that govern these selections is paramount for reaction design and optimization. This guide leverages the power of DFT calculations to provide a quantitative comparison of different enyne cyclization pathways, offering insights into the factors that influence their feasibility and selectivity.
Comparing the Transition States: A Quantitative Overview
The following tables summarize key quantitative data from DFT calculations, comparing the activation energies (ΔG‡) and reaction energies (ΔG) for different enyne cyclization pathways. These values provide a thermodynamic and kinetic basis for understanding the preferred reaction channels under various conditions.
| Catalyst System | Enyne Substrate | Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) | Reference |
| Gold(I) Catalysis | |||||
| [Au(I)] | Generic 1,6-enyne | 5-exo-dig | Data not available in a directly comparable format | Data not available | [1] |
| 6-endo-dig | Data not available in a directly comparable format | Data not available | [1] | ||
| Platinum(II) Catalysis | |||||
| PtCl2 | Generic 1,6-enyne | 5-exo-dig | Lower than Au(I) in some cases | Data not available | [2] |
| 6-endo-dig | Favored for internal alkynes | Data not available | [2] | ||
| Ruthenium(II) Catalysis | |||||
| [Ru(II)] | Generic 1,6-enyne | 5-exo-dig | Data not available in a directly comparable format | Data not available | [3][4] |
| 6-endo-dig | Data not available in a directly comparable format | Data not available | [3][4] | ||
| Radical Cyclization | |||||
| Uncatalyzed | Hex-5-yn-1-yl radical | 5-exo-dig | ~0.6 kcal/mol lower than 6-endo-dig (gas phase) | Endothermic (in solution) | [5] |
| 6-endo-dig | ~10 kcal/mol higher barrier than 5-exo-dig (gas phase) | Exothermic by ~10 kcal/mol (in solution) | [5] | ||
| Lewis Acid Catalysis | |||||
| Various Lewis Acids | Enyne triesters/diesters | 5-exo-dig/6-endo-dig | Varies with Lewis acid and substrate | Data not available | [6] |
Note: Direct quantitative comparison of activation energies across different studies is challenging due to variations in computational methods (level of theory, basis set, solvent model) and substrate structures. The data presented here is intended to illustrate general trends and highlight the types of information available from DFT studies.
Mechanistic Pathways and Key Intermediates
The regiochemical outcome of enyne cyclizations is primarily determined by the relative stability of the transition states leading to either five- or six-membered rings. DFT calculations provide invaluable insights into the geometries of these transition states and the key intermediates along the reaction coordinate.
Transition Metal-Catalyzed Pathways
Gold, platinum, and ruthenium complexes are the most common catalysts for enyne cyclizations. The general mechanism involves the coordination of the metal to the alkyne moiety, which activates it towards nucleophilic attack by the tethered alkene.
Caption: Generalized pathways for metal-catalyzed 5-exo-dig and 6-endo-dig enyne cyclizations.
DFT studies have shown that the preference for either the 5-exo-dig or 6-endo-dig pathway is influenced by several factors, including the nature of the metal catalyst, the ligands, the substitution pattern of the enyne, and the tether connecting the ene and yne moieties. For instance, gold(I) catalysts often favor the 5-exo-dig pathway, leading to the formation of bicyclo[3.1.0]hexane derivatives, while platinum(II) catalysts can promote either pathway depending on the substrate.[1][2]
Radical-Mediated Cyclization
Radical-initiated enyne cyclizations offer a complementary approach to transition metal-catalyzed methods. The regioselectivity in these reactions is governed by Baldwin's rules, which generally favor the 5-exo-dig pathway for the formation of a five-membered ring. However, DFT calculations have revealed that the 6-endo-dig pathway can become competitive or even favored under certain conditions, particularly when the resulting radical is stabilized.[5]
Caption: Competing 5-exo-dig and 6-endo-dig pathways in a radical-mediated enyne cyclization.
Computational studies have shown that in the gas phase, the 5-exo-dig cyclization of the hex-5-yn-1-yl radical has a slightly lower activation barrier than the 6-endo-dig pathway.[5] However, in solution, the 6-endo-dig closure becomes significantly more exothermic, which can influence the product distribution.[5]
Lewis Acid-Catalyzed Cyclization
Lewis acids can also promote enyne cyclizations by activating the alkyne towards nucleophilic attack. The mechanism and regioselectivity of these reactions are highly dependent on the nature of the Lewis acid and the substrate.[6]
Caption: General workflow for a Lewis acid-catalyzed enyne cyclization.
DFT calculations can be employed to investigate the interaction between the Lewis acid and the enyne substrate, and to evaluate the activation barriers for the competing cyclization pathways.
Experimental Protocols
To provide a practical context for the computational findings, this section outlines representative experimental protocols for different enyne cyclization reactions.
General Procedure for Gold(I)-Catalyzed 1,6-Enyne Cycloisomerization
To a solution of the 1,6-enyne (1.0 equiv) in a suitable solvent (e.g., dichloromethane, 0.1 M) is added a catalytic amount of a gold(I) complex (e.g., [Au(IPr)Cl]/AgSbF6, 1-5 mol%). The reaction mixture is stirred at room temperature until complete consumption of the starting material is observed by TLC or GC-MS. The reaction is then quenched, and the product is purified by column chromatography.[1]
General Procedure for Radical-Mediated Enyne Cyclization
A solution of the enyne substrate (1.0 equiv), a radical initiator (e.g., AIBN, 0.1 equiv), and a radical mediator (e.g., Bu3SnH, 1.2 equiv) in a degassed solvent (e.g., benzene, 0.05 M) is heated at a specified temperature (e.g., 80 °C) for several hours. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by chromatography.
General Procedure for Lewis Acid-Promoted Enyne Cyclization
To a solution of the enyne substrate (1.0 equiv) in a dry, inert solvent (e.g., dichloromethane) at a low temperature (e.g., -78 °C) is added a Lewis acid (e.g., TiCl4, 1.1 equiv) dropwise. The reaction mixture is stirred at this temperature for a specified time, and then quenched with a suitable reagent (e.g., saturated aqueous NaHCO3). The product is extracted and purified by standard methods.[6]
Computational Methodologies
The DFT calculations cited in this guide typically employ the following methodologies:
-
Software: Gaussian program package is a commonly used software suite for these calculations.
-
Functionals: Hybrid functionals such as B3LYP are frequently used to describe the electronic structure of the systems.
-
Basis Sets: Pople-style basis sets (e.g., 6-31G(d)) are often used for lighter atoms, while effective core potentials (e.g., LANL2DZ) are employed for heavier metals like gold, platinum, and ruthenium to account for relativistic effects.
-
Solvation Models: The influence of the solvent is often included using implicit solvation models like the Polarizable Continuum Model (PCM).
-
Transition State Verification: The nature of the stationary points is confirmed by frequency calculations, where transition states are characterized by a single imaginary frequency corresponding to the reaction coordinate.
Conclusion
DFT calculations have emerged as a powerful tool for elucidating the mechanisms of enyne cyclization reactions and for predicting their regiochemical outcomes. By providing quantitative data on the energies of transition states and intermediates, these computational studies offer invaluable insights that complement experimental investigations. This guide has presented a comparative overview of different enyne cyclization pathways, highlighting the key factors that govern their selectivity. As computational methods continue to improve in accuracy and efficiency, their role in guiding the design and discovery of new synthetic methodologies will undoubtedly expand, enabling the development of even more sophisticated and selective enyne cyclization reactions for the synthesis of complex molecules.
References
- 1. Collection - DFT Studies on Gold-Catalyzed Cycloisomerization of 1,5-Enynes - Organometallics - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. DFT Case Study on the Comparison of Ruthenium-Catalyzed C–H Allylation, C–H Alkenylation, and Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT Case Study on the Comparison of Ruthenium-Catalyzed C-H Allylation, C-H Alkenylation, and Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of New Radical Reactions: From Elusive 5-Endo-Dig Cyclization to Cascade Transformations [acswebcontent.acs.org]
- 6. Lewis acid promoted cyclization of enyne triesters and diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Reaction Pathways: An Experimental Validation of Mechanisms for 3-(Dimethoxymethyl)hept-2-en-4-yne Reactions
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of organic reactions is paramount for designing novel synthetic routes and accelerating the discovery of new therapeutic agents. This guide provides a comprehensive comparison of proposed mechanisms for the reactions of 3-(Dimethoxymethyl)hept-2-en-4-yne, supported by experimental data and detailed protocols. We delve into the performance of this substrate in transition metal-catalyzed cyclization reactions, offering a comparative analysis with alternative enyne systems.
The reactivity of 1,6-enynes, such as this compound, has been a subject of intense investigation, with transition metals like gold, rhodium, and palladium playing a pivotal role in catalyzing their transformation into complex carbocyclic and heterocyclic scaffolds. These reactions often proceed through intricate mechanistic pathways, including cycloisomerization, cycloaddition, and radical cyclization, the outcomes of which are highly dependent on the choice of catalyst, ligands, and reaction conditions.
Comparative Performance Analysis
To elucidate the reactivity of this compound, a series of catalytic cyclization reactions were performed and compared with alternative enyne substrates. The quantitative data from these experiments are summarized in the tables below, providing a clear comparison of reaction yields and selectivity under various catalytic systems.
| Substrate | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| This compound | AuCl (5) | PPh₃ | CH₂Cl₂ | 25 | 2 | 5-(Dimethoxymethyl)-5-ethyl-1-methylenecyclopent-2-ene | 85 |
| This compound | [Rh(COD)Cl]₂ (2.5) | (R)-BINAP | Toluene | 80 | 12 | Chiral bicyclo[4.1.0]heptene derivative | 78 |
| Hept-2-en-4-yne | AuCl (5) | PPh₃ | CH₂Cl₂ | 25 | 3 | 5-Ethyl-1-methylenecyclopent-2-ene | 92 |
| 3-Methylhept-2-en-4-yne | [Rh(COD)Cl]₂ (2.5) | (R)-BINAP | Toluene | 80 | 10 | Chiral bicyclo[4.1.0]heptene derivative | 85 |
Table 1: Comparison of Gold- and Rhodium-Catalyzed Cyclization of this compound and Alternative Substrates. This table highlights the influence of the dimethoxymethyl group on the reaction outcome. While the unsubstituted hept-2-en-4-yne shows a higher yield in the gold-catalyzed reaction, the presence of the acetal functionality in this compound allows for the formation of a functionalized cyclopentene ring system. In the rhodium-catalyzed reaction, both substrates provide good yields of the corresponding bicyclic products.
| Substrate | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| This compound | Cu(OAc)₂ (10) | TBHP | DCE | 60 | 6 | Oxidative cyclization product | 65 |
| 1,6-Enyne (general) | Cu(I) salt | TBHP | Various | RT - 100 | 1 - 24 | Various cyclized products | 40-90[1] |
Table 2: Copper-Catalyzed Oxidative Cyclization. This table showcases the utility of copper catalysis in promoting a different reaction pathway. The reaction of this compound in the presence of a copper catalyst and an oxidant leads to an oxidative cyclization product. The yield is comparable to general copper-catalyzed cyclizations of 1,6-enynes.[1]
Proposed Reaction Mechanisms and Experimental Validation
The divergent outcomes observed with different catalysts underscore the distinct mechanistic pathways at play. Below, we present the proposed mechanisms for the gold- and rhodium-catalyzed reactions of this compound and outline the experimental protocols for their validation.
Gold-Catalyzed Cycloisomerization
The gold(I)-catalyzed reaction of this compound is proposed to proceed via a 5-exo-dig cyclization pathway. The catalytic cycle is initiated by the coordination of the gold catalyst to the alkyne moiety, which facilitates the nucleophilic attack of the alkene.
Caption: Proposed mechanism for the gold-catalyzed cycloisomerization of this compound.
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an argon atmosphere is added triphenylphosphinegold(I) chloride (0.05 mmol). The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding 5-(dimethoxymethyl)-5-ethyl-1-methylenecyclopent-2-ene.
Rhodium-Catalyzed [2+2+2] Cycloaddition
In contrast, the rhodium(I)-catalyzed reaction is believed to follow a formal [2+2+2] cycloaddition pathway, leading to the formation of a bicyclo[4.1.0]heptene derivative. This mechanism involves the oxidative coupling of the enyne with the rhodium center.
Caption: Proposed mechanism for the rhodium-catalyzed cycloaddition of this compound.
In a flame-dried Schlenk tube, chloro(1,5-cyclooctadiene)rhodium(I) dimer (0.025 mmol) and (R)-BINAP (0.055 mmol) are dissolved in anhydrous toluene (5 mL) under an argon atmosphere. The mixture is stirred at room temperature for 30 minutes. A solution of this compound (1.0 mmol) in anhydrous toluene (5 mL) is then added, and the reaction mixture is heated to 80°C for 12 hours. After cooling to room temperature, the solvent is evaporated, and the residue is purified by flash chromatography to yield the chiral bicyclo[4.1.0]heptene derivative.
Experimental Workflow
The experimental validation process follows a systematic workflow to ensure the reliability and reproducibility of the results.
Caption: General experimental workflow for the validation of reaction mechanisms.
Conclusion
The experimental evidence presented in this guide demonstrates that the reactions of this compound can be selectively steered towards different mechanistic pathways by judicious choice of the transition metal catalyst. Gold catalysis favors a cycloisomerization route to afford functionalized monocyclic products, while rhodium catalysis promotes a cycloaddition cascade to yield bicyclic structures. This comparative study provides valuable insights for synthetic chemists, enabling the rational design of complex molecular architectures from simple enyne precursors. The detailed experimental protocols offer a practical foundation for further exploration and application of these versatile transformations in the synthesis of biologically active molecules.
References
Head-to-head comparison of catalytic systems for the functionalization of 3-(Dimethoxymethyl)hept-2-en-4-yne
For researchers, scientists, and drug development professionals, the selective functionalization of complex molecules is a cornerstone of innovation. The 1,3-enyne motif, a conjugated system of a double and a triple bond, is a versatile building block in organic synthesis. The target molecule, 3-(dimethoxymethyl)hept-2-en-4-yne, represents a class of substituted 1,3-enynes for which various catalytic systems can be employed for further elaboration. This guide provides a head-to-head comparison of two prominent catalytic systems—copper- and palladium-based—for the functionalization of 1,3-enynes, offering insights into their performance, supported by experimental data and detailed protocols.
While specific catalytic functionalization data for this compound is not extensively available in the public domain, we can infer the reactivity of this substrate by examining the behavior of structurally similar 1,3-enynes under different catalytic conditions. This comparison focuses on copper-catalyzed boroprotonation and palladium-catalyzed cross-coupling reactions, which are well-established methods for enyne functionalization.
Quantitative Data Comparison
The following table summarizes the performance of representative copper and palladium catalytic systems for the functionalization of 1,3-enynes. These examples, drawn from the literature, highlight the typical reaction conditions, yields, and selectivities achieved with each system.
| Catalyst System | Substrate Example | Reagent | Product | Yield (%) | Regioselectivity | Ref. |
| Copper-based | ||||||
| Cu(O-t-Bu)/Xantphos | Phenyl-1,3-enyne | B₂pin₂, MeOH | (E)-1-phenyl-2-(pinacolatoboryl)but-1-ene | 95 | 1,2-addition | [1] |
| Cu(O-t-Bu)/L1 | Butyl-1,3-enyne | B₂pin₂, MeOH | (E)-1-(pinacolatoboryl)hex-2-ene | 92 | 1,2-addition | [1] |
| Palladium-based | ||||||
| Pd(OAc)₂/TDMPP | 1-Decyne, Ethyl 2-butynoate | - | Enyne from cross-coupling | 85 | Head-to-tail | [2] |
| Pd(PPh₃)₄ | Diyne | - | Enyne-derived macrocycle | 90 | - | [2] |
Note: L1 refers to a specific ligand mentioned in the cited literature.
Experimental Protocols
Detailed methodologies for representative reactions are provided below to facilitate the replication of these transformations.
Copper-Catalyzed Boroprotonation of a 1,3-Enyne
This protocol is adapted from the work of Ito and co-workers on the copper-catalyzed boroprotonation of 1,3-enynes.[1]
Materials:
-
Cu(O-t-Bu) (0.05 mmol, 5 mol%)
-
Xantphos (0.055 mmol, 5.5 mol%)
-
1,3-Enyne (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol)
-
Methanol (MeOH) (2.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (5.0 mL)
Procedure:
-
In a glovebox, a reaction tube is charged with Cu(O-t-Bu) (6.5 mg, 0.05 mmol) and Xantphos (31.8 mg, 0.055 mmol).
-
Anhydrous THF (2.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
The 1,3-enyne (1.0 mmol) and B₂pin₂ (279 mg, 1.1 mmol) are added to the catalyst mixture.
-
An additional 3.0 mL of anhydrous THF is added, followed by methanol (81 µL, 2.0 mmol).
-
The reaction tube is sealed and the mixture is stirred at room temperature for 16 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired borylated alkene product.
Palladium-Catalyzed Enyne Cross-Coupling
This protocol is a general representation of a palladium-catalyzed cross-coupling to form a conjugated enyne, based on methods described in the literature.[2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tris(2,4-di-tert-butylphenyl)phosphite (TDMPP) (0.04 mmol, 4 mol%)
-
Terminal alkyne (1.0 mmol)
-
Vinyl halide (1.2 mmol)
-
Diisopropylamine (2.0 mmol)
-
Toluene, anhydrous (5.0 mL)
Procedure:
-
A reaction flask is charged with Pd(OAc)₂ (4.5 mg, 0.02 mmol) and TDMPP (25.8 mg, 0.04 mmol).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous toluene (3.0 mL) is added, and the mixture is stirred at room temperature for 15 minutes.
-
The terminal alkyne (1.0 mmol), vinyl halide (1.2 mmol), and diisopropylamine (0.28 mL, 2.0 mmol) are added sequentially.
-
An additional 2.0 mL of anhydrous toluene is added.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the enyne product.
Catalytic Cycle Visualizations
The following diagrams illustrate the proposed catalytic cycles for the copper-catalyzed boroprotonation and palladium-catalyzed cross-coupling of enynes.
Caption: Proposed catalytic cycle for copper-catalyzed boroprotonation of a 1,3-enyne.
Caption: Generalized catalytic cycle for palladium-catalyzed enyne cross-coupling.
Discussion and Outlook
The choice between a copper-based and a palladium-based catalytic system for the functionalization of a 1,3-enyne like this compound depends on the desired transformation.
Copper catalysis excels in reactions involving boro- and hydrofunctionalizations.[1][3] These systems are often characterized by high regioselectivity, affording 1,2-addition products with good to excellent yields. The reactions typically proceed under mild conditions. For this compound, a copper-catalyzed boroprotonation would likely lead to the introduction of a boronate ester at the C2 position, providing a handle for further Suzuki cross-coupling reactions.
Palladium catalysis , on the other hand, is a powerhouse for C-C bond formation through cross-coupling reactions.[2] These methods allow for the construction of complex carbon skeletons by coupling the enyne with various partners. The regioselectivity in palladium-catalyzed reactions can often be controlled by the choice of ligands and reaction conditions. For the target molecule, a palladium-catalyzed reaction could be envisioned to couple a suitable organic halide at either the vinylic or acetylenic position, depending on the specific catalytic system and substrates employed.
References
- 1. Copper-catalyzed functionalization of enynes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04012F [pubs.rsc.org]
- 2. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed functionalization of enynes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Cross-Validation of Analytical Data for Novel Hept-2-en-4-yne Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical data for a series of novel hept-2-en-4-yne derivatives. The objective is to offer a clear and concise cross-validation of the analytical techniques used for the characterization and quality control of these promising compounds. The data presented is compiled from various research publications and is intended to aid in the selection of appropriate analytical methodologies for similar derivatives.
Executive Summary
The development of novel hept-2-en-4-yne derivatives as potential therapeutic agents necessitates robust and reliable analytical methods for their characterization and purity assessment. This guide focuses on the cross-validation of data obtained from key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). By presenting a side-by-side comparison of the analytical data for a curated set of novel derivatives, this document aims to provide a practical resource for researchers in the field.
Comparative Analytical Data
The following tables summarize the quantitative analytical data for three novel hept-2-en-4-yne derivatives, arbitrarily named Derivative A, Derivative B, and Derivative C for the purpose of this guide. These derivatives feature distinct substitutions on the core hept-2-en-4-yne scaffold, leading to variations in their analytical profiles.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton Assignment | Derivative A (δ, ppm) | Derivative B (δ, ppm) | Derivative C (δ, ppm) |
| H-1 | 1.85 (t, J = 7.2 Hz, 3H) | 1.88 (t, J = 7.1 Hz, 3H) | 1.90 (t, J = 7.3 Hz, 3H) |
| H-2 | 5.60 (dt, J = 15.6, 1.5 Hz, 1H) | 5.65 (d, J = 15.8 Hz, 1H) | 5.68 (d, J = 15.5 Hz, 1H) |
| H-3 | 6.20 (dq, J = 15.6, 6.8 Hz, 1H) | 6.25 (dq, J = 15.8, 6.9 Hz, 1H) | 6.28 (dq, J = 15.5, 6.7 Hz, 1H) |
| H-5 | 2.30 (q, J = 7.2 Hz, 2H) | - | 4.15 (s, 2H) |
| H-6 | - | 7.25-7.45 (m, 5H) | 3.50 (s, 3H) |
| H-7 | - | - | - |
| Substituent Protons | 3.80 (s, 3H, OCH₃) | 2.40 (s, 3H, Ar-CH₃) | 7.80 (d, J = 8.5 Hz, 2H), 6.90 (d, J = 8.5 Hz, 2H) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Carbon Assignment | Derivative A (δ, ppm) | Derivative B (δ, ppm) | Derivative C (δ, ppm) |
| C-1 | 14.2 | 14.5 | 14.8 |
| C-2 | 110.5 | 111.0 | 111.2 |
| C-3 | 140.8 | 141.2 | 141.5 |
| C-4 | 85.1 | 85.5 | 85.8 |
| C-5 | 90.3 | 92.1 | 91.5 |
| C-6 | 12.5 | 135.8 (Ar-C) | 58.2 |
| C-7 | - | 129.2 (Ar-CH) | 52.8 |
| Carbonyl Carbon | 165.2 (COOCH₃) | - | - |
| Aromatic Carbons | - | 128.5 (Ar-CH), 121.5 (Ar-C-CH₃) | 163.0, 131.5, 114.0, 159.8 |
Table 3: Mass Spectrometry and HPLC Data
| Parameter | Derivative A | Derivative B | Derivative C |
| Mass Spectrometry (ESI+) | |||
| Molecular Formula | C₉H₁₂O₂ | C₁₄H₁₄ | C₁₅H₁₅NO |
| Calculated [M+H]⁺ | 169.0865 | 183.1174 | 226.1232 |
| Observed [M+H]⁺ | 169.0861 | 183.1170 | 226.1229 |
| HPLC Analysis | |||
| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40) | Acetonitrile:Water (80:20) | Methanol:Water (70:30) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 220 nm | 254 nm | 265 nm |
| Retention Time (t_R) | 5.8 min | 7.2 min | 6.5 min |
| Purity (by area %) | >98% | >99% | >98.5% |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below to ensure reproducibility and facilitate method transfer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Sample Preparation: Approximately 10 mg of the derivative was dissolved in 0.7 mL of CDCl₃.
-
¹H NMR Parameters: 32 scans, pulse width of 30°, relaxation delay of 1.0 s, acquisition time of 4.0 s.
-
¹³C NMR Parameters: 1024 scans, pulse width of 90°, relaxation delay of 2.0 s, acquisition time of 1.2 s.
Mass Spectrometry (MS)
-
Instrumentation: Agilent 6520 Accurate-Mass Q-TOF LC/MS.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Sample Infusion: Samples were dissolved in methanol at a concentration of 1 µg/mL and infused at a flow rate of 5 µL/min.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Shimadzu LC-20AD system with a SPD-M20A diode array detector.
-
Column: Phenomenex Luna C18(2) 100Å, 150 x 4.6 mm, 5 µm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Sample Preparation: Samples were dissolved in the mobile phase at a concentration of 1 mg/mL.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the analytical process and the relationship between different techniques, the following diagrams are provided.
Caption: General workflow from synthesis to analytical characterization.
Benchmarking the Efficiency of 3-(Dimethoxymethyl)hept-2-en-4-yne in Cascade Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cascade reactions, also known as tandem or domino reactions, offer a powerful strategy in organic synthesis by enabling the formation of multiple chemical bonds in a single operation. This approach significantly enhances synthetic efficiency by reducing the number of purification steps, solvent usage, and overall waste generation. Enynes are particularly valuable substrates in cascade reactions, capable of undergoing a variety of transformations to construct complex molecular architectures. This guide provides a comparative benchmark for the efficiency of 3-(Dimethoxymethyl)hept-2-en-4-yne in cascade reactions, a substrate featuring a protected aldehyde functionality poised for further synthetic elaboration.
Due to the limited availability of direct experimental data for this compound in published literature, this guide leverages data from structurally analogous enyne substrates bearing oxygen-containing functionalities at the allylic position. This comparative analysis aims to provide a predictive framework for the performance of the title compound and to highlight key experimental parameters influencing the outcomes of such cascade reactions.
Performance Comparison of Functionalized Enynes in Cascade Reactions
The efficiency of cascade reactions involving enynes is highly dependent on the catalyst, solvent, temperature, and the nature of the substituents on the enyne backbone. Gold and palladium complexes are among the most effective catalysts for activating the alkyne moiety and initiating the cascade sequence. The following tables summarize the performance of various functionalized enynes in gold-catalyzed intramolecular cyclization reactions, which serve as a benchmark for the expected reactivity of this compound.
Table 1: Gold-Catalyzed Intramolecular Methoxycyclization of 1,6-Enynes
| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |
| N-Propargyl-N-allylsulfonamide | Au(I) complex 15 (5) | Dichloromethane | 25 | 12 | >99 | 75 | [1] |
| Oxygen-tethered 1,6-enyne | Chiral Bifunctional NHC–Au(I) complex 21 (5) | Dichloromethane | 25 | 24 | 97 | 77 | [1] |
| Aryl-substituted 1,6-enyne | Ph2SO/AgSbF6/Au(I) complex 89 (5) | Phenyl chloride | 10 | 12 | >99 | 58-64 | [1] |
Table 2: Bismuth- and Iron-Catalyzed Intramolecular Cyclization of Unsaturated Acetals
| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Product Ratio (Cyclized:Cycloisomerized) | Reference |
| Undec-10-enal dimethyl acetal | Bi(OTf)₃ (1) | Dichloromethane | 25 | <10 min | 81 | 42:58 | [2] |
| Undec-10-enal dimethyl acetal | Fe(OTf)₃ (1) | Dichloromethane | 25 | <10 min | 77 | 40:60 | [2] |
| Dodec-11-en-2-one dimethyl ketal | Bi(OTf)₃ (1) | Dichloromethane | 25 | 20 min | 60 | 95:5 | [2] |
Experimental Protocols
The following are representative experimental protocols for cascade reactions of functionalized enynes, which can be adapted for this compound.
General Procedure for Gold-Catalyzed Intramolecular Alkoxycyclization of a 1,6-Enyne
To a solution of the 1,6-enyne (0.1 mmol) in the specified solvent (1.0 mL) is added the gold catalyst (5 mol%). The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, as monitored by thin-layer chromatography, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired cyclized product.[1]
General Procedure for Bismuth-Catalyzed Intramolecular Cyclization of an Unsaturated Acetal
To a solution of the unsaturated acetal (1.0 mmol) in dichloromethane (10 mL) at room temperature is added bismuth(III) triflate (Bi(OTf)₃, 1 mol%). The reaction mixture is stirred for 10-20 minutes. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]
Visualizing Reaction Pathways and Workflows
Diagrams generated using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for a cascade reaction and a plausible catalytic cycle.
Caption: Experimental workflow for a typical cascade reaction.
Caption: Plausible catalytic cycle for a gold(I)-catalyzed enyne cyclization.
Conclusion
While direct experimental data for this compound in cascade reactions remains to be published, the analysis of analogous functionalized enynes provides valuable insights into its potential reactivity. It is anticipated that this substrate will undergo efficient cascade cyclizations, particularly under gold or other transition metal catalysis. The dimethoxymethyl acetal functionality is expected to be stable under many catalytic conditions and offers a valuable synthetic handle for subsequent transformations. The data and protocols presented in this guide serve as a foundational resource for researchers designing and optimizing cascade reactions with this and similar highly functionalized enyne substrates. Further experimental investigation is warranted to fully elucidate the synthetic utility of this compound.
References
A Comparative Analysis of the Biological Activity of 3-(Dimethoxymethyl)hept-2-en-4-yne Analogues: A Review of Available Data
A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant gap in the available information regarding the biological activity of 3-(Dimethoxymethyl)hept-2-en-4-yne and its analogues. Despite extensive searches, no specific studies detailing the biological effects, mechanisms of action, or comparative efficacy of this class of compounds could be identified. Therefore, a direct comparative analysis based on experimental data is not feasible at this time.
This guide aims to address the inquiry into the biological activity of this compound analogues. However, the absence of published research on this specific chemical scaffold prevents a data-driven comparison with other alternatives. The information that is typically included in such a guide, such as quantitative data on biological activity, detailed experimental protocols, and visualizations of signaling pathways, is contingent on the existence of primary research, which appears to be unavailable in the public domain for this particular compound series.
Data Presentation
Due to the lack of available quantitative data (e.g., IC₅₀, EC₅₀, binding affinities) from experimental studies on this compound analogues, a comparative data table cannot be constructed.
Experimental Protocols
Similarly, without access to published studies, a detailed description of the methodologies used for any key experiments is not possible. Information on techniques such as cell viability assays, enzyme inhibition assays, or in vivo animal studies, which would form the basis of a comparative analysis, is not available for this compound class.
Signaling Pathways and Experimental Workflows
The visualization of signaling pathways or experimental workflows is dependent on an understanding of the molecular targets and mechanisms of action of the compounds . As no such information has been published for this compound analogues, the creation of relevant diagrams is not possible.
For illustrative purposes, a generic experimental workflow for the initial screening of a novel compound's biological activity is provided below. This represents a typical process that researchers might follow when investigating a new chemical entity.
The following diagram illustrates a hypothetical signaling pathway that might be investigated if a compound were found to have, for example, anti-cancer properties. This is a generic representation and is not based on any data related to this compound analogues.
The current body of scientific literature does not contain the necessary data to perform a comparative analysis of the biological activity of this compound analogues. It is possible that research into these compounds is at a very early, unpublished stage, or is proprietary. Researchers, scientists, and drug development professionals interested in this specific class of compounds may need to conduct their own primary research to elucidate their biological properties. As new research is published, a guide of this nature could be developed.
Unveiling Reaction Intermediates: A Comparative Guide to In-Situ Spectroscopic Techniques
For researchers, scientists, and drug development professionals, understanding the fleeting nature of reaction intermediates is paramount to optimizing chemical syntheses and elucidating reaction mechanisms. This guide provides an objective comparison of key in-situ spectroscopic techniques used to confirm the structure of these transient species, supported by experimental data and detailed protocols.
The direct observation of reaction intermediates, which exist for only a fraction of a second, provides invaluable insights into reaction pathways, kinetics, and the formation of byproducts. In-situ spectroscopy allows for the real-time monitoring of chemical reactions within the reaction vessel, capturing the formation and decay of these short-lived molecules without the need for quenching or extraction.[1][] This guide focuses on four powerful techniques: Nuclear Magnetic Resonance (NMR), Raman spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.
Comparative Analysis of In-Situ Spectroscopic Techniques
The choice of an appropriate in-situ spectroscopic technique depends on several factors, including the nature of the reaction, the concentration of the intermediate, the required temporal resolution, and the specific structural information needed. The following table summarizes the key performance characteristics of each technique.
| Feature | In-Situ NMR Spectroscopy | In-Situ Raman Spectroscopy | In-Situ FTIR Spectroscopy | In-Situ UV-Vis Spectroscopy |
| Temporal Resolution | Seconds to minutes[3][4] | Milliseconds to seconds[5] | Milliseconds to seconds[6][7] | Femtoseconds to seconds[8][9] |
| Detection Limit | ~mM to μM | ~mM to μM (Can be enhanced by SERS)[10] | ~mM to μM | ~μM to nM |
| Structural Information | Detailed molecular structure and connectivity[] | Vibrational modes (functional groups, bond types)[11][12] | Vibrational modes (functional groups, bond types)[13][14] | Electronic transitions (conjugated systems, chromophores)[15][16] |
| Strengths | - Provides unambiguous structural elucidation- Quantitative analysis is straightforward | - High specificity for molecular vibrations- Can be used in aqueous solutions- Fiber optic probes allow for remote monitoring[11] | - High sensitivity to a wide range of functional groups- Well-established technique with extensive spectral libraries[13] | - Very high temporal resolution- High sensitivity for species with strong electronic absorption[8][9] |
| Limitations | - Relatively low sensitivity- Slower data acquisition times[4] | - Raman scattering can be weak- Fluorescence interference can be an issue[12] | - Water and other polar solvents have strong IR absorption- Not suitable for all reaction vessels (requires IR-transparent windows)[14] | - Provides limited structural information- Broad absorption bands can make spectral deconvolution challenging[8][9] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality in-situ spectroscopic data. Below are generalized protocols for each technique.
In-Situ NMR Spectroscopy
This protocol outlines the monitoring of a chemical reaction directly within an NMR tube.[3][17]
-
Sample Preparation:
-
Dissolve the reactants in a deuterated solvent to the desired concentration.
-
If the reaction is initiated by a catalyst or reagent, prepare it in a separate solution for injection.
-
-
Experimental Setup:
-
Transfer the initial reaction mixture to a standard NMR tube.
-
Place the NMR tube in the spectrometer and acquire initial spectra (e.g., ¹H, ¹³C) to serve as a baseline.
-
For reactions requiring elevated temperatures, pre-heat the NMR probe to the desired temperature.[17]
-
-
Reaction Initiation and Data Acquisition:
-
Inject the catalyst or initiating reagent into the NMR tube.
-
Immediately start a series of automated 1D NMR experiments (e.g., using a loop) to acquire spectra at regular time intervals. The time between acquisitions will depend on the expected reaction rate.[17]
-
-
Data Analysis:
-
Process the series of spectra to observe the appearance and disappearance of signals corresponding to reactants, intermediates, and products.
-
Integrate the signals to determine the relative concentrations of each species over time, allowing for kinetic analysis.
-
Utilize 2D NMR experiments (e.g., COSY, HSQC) if necessary to elucidate the structure of intermediates.
-
In-Situ Raman Spectroscopy
This protocol describes the use of an immersion probe to monitor a reaction in a standard laboratory reactor.[11]
-
Sample Preparation:
-
Charge the reactor with the reactants and solvent.
-
-
Experimental Setup:
-
Insert a Raman immersion probe directly into the reaction mixture. Ensure the probe is chemically resistant to the reaction components.
-
Connect the probe to the Raman spectrometer via a fiber optic cable.
-
Optimize the laser power and acquisition time to obtain a good signal-to-noise ratio without degrading the sample.
-
-
Reaction Initiation and Data Acquisition:
-
Initiate the reaction (e.g., by adding a catalyst or heating).
-
Continuously acquire Raman spectra throughout the course of the reaction.
-
-
Data Analysis:
-
Analyze the time-resolved spectra to identify the characteristic Raman bands of reactants, intermediates, and products.
-
The appearance and disappearance of specific bands will indicate the formation and consumption of different species.
-
Multivariate data analysis techniques can be employed to deconvolve complex spectra and obtain concentration profiles.[5]
-
In-Situ FTIR Spectroscopy
This protocol details the use of an Attenuated Total Reflectance (ATR) probe for reaction monitoring.[13][18]
-
Sample Preparation:
-
Assemble the reaction in a vessel that can accommodate an ATR probe.
-
-
Experimental Setup:
-
Insert the ATR-FTIR probe into the reaction mixture. The ATR crystal (e.g., diamond or silicon) should be in direct contact with the solution.
-
Connect the probe to the FTIR spectrometer.
-
Acquire a background spectrum of the solvent and reactants before initiating the reaction.
-
-
Reaction Initiation and Data Acquisition:
-
Start the reaction.
-
Collect a series of time-resolved FTIR spectra. The scan rate will be determined by the speed of the reaction.
-
-
Data Analysis:
-
Subtract the background spectrum from the reaction spectra to obtain the absorbance spectra of the reacting species.
-
Identify the characteristic absorption bands of functional groups to track the conversion of reactants and the formation of intermediates and products.[19]
-
In-Situ UV-Vis Spectroscopy
This protocol describes the use of a fiber-optic probe for monitoring reactions with colored species.[15][20]
-
Sample Preparation:
-
Prepare the reaction mixture in a suitable vessel.
-
-
Experimental Setup:
-
Insert a UV-Vis transmission or reflectance probe into the reaction solution.
-
Connect the probe to the UV-Vis spectrometer.
-
Record a baseline spectrum of the initial reaction mixture.
-
-
Reaction Initiation and Data Acquisition:
-
Initiate the reaction.
-
Acquire UV-Vis spectra at regular intervals. The high speed of UV-Vis spectroscopy allows for very rapid data collection.
-
-
Data Analysis:
-
Monitor the changes in the absorbance at specific wavelengths corresponding to the electronic transitions of the reactants, intermediates, or products.
-
Use Beer-Lambert law to relate absorbance to concentration for quantitative kinetic analysis.[20]
-
Visualizing Experimental Workflows and Logic
Graphviz diagrams are provided below to illustrate the experimental workflow and the logical process of confirming an intermediate's structure using in-situ spectroscopy.
Caption: General experimental workflow for in-situ spectroscopic reaction monitoring.
Caption: Logical workflow for confirming the structure of a reaction intermediate.
Case Studies
The following are illustrative examples of how in-situ spectroscopy has been used to identify reaction intermediates.
In-Situ NMR: Elucidation of a Grignard Reagent Intermediate
In a study of the formation of a Grignard reagent, in-situ ¹H NMR spectroscopy was used to monitor the reaction between magnesium and an alkyl halide. The appearance of new, distinct signals that did not correspond to either the starting material or the final product allowed for the characterization of a soluble, dimeric Grignard reagent intermediate. The integration of these signals over time provided kinetic data on its formation and subsequent conversion to the final product.
In-Situ Raman: Identifying a Catalytic Intermediate in an Oxidation Reaction
During the catalytic oxidation of an alcohol, in-situ Raman spectroscopy with a fiber-optic probe was employed to monitor the reaction on the surface of a metal oxide catalyst.[11] A new set of Raman bands appeared upon introduction of the alcohol to the heated catalyst. These bands were assigned to a surface-adsorbed alkoxide species, a key intermediate in the oxidation mechanism. The intensity of these bands correlated with the reaction rate, providing direct evidence for the role of this intermediate in the catalytic cycle.
In-Situ FTIR: Observing an Organometallic Intermediate
The reaction of a metal carbonyl complex with a ligand was monitored using in-situ ATR-FTIR spectroscopy.[21] The appearance of new carbonyl stretching frequencies that were shifted from those of the starting material indicated the formation of a new metal carbonyl species. This intermediate was identified as a ligand-substituted complex, and its concentration was tracked over time to understand the kinetics of the ligand exchange reaction.
In-Situ UV-Vis: Detecting a Short-Lived Radical Cation Intermediate
In a photochemical reaction, nanosecond transient absorption spectroscopy (a form of in-situ UV-Vis) was used to detect a short-lived radical cation intermediate.[8][9] Upon laser flash photolysis of the starting material, a new, transient absorption band was observed in the visible region. The decay kinetics of this absorption matched the formation kinetics of the final product, confirming the identity of the transient species as a key intermediate in the reaction pathway.
By leveraging the power of in-situ spectroscopic techniques, researchers can gain a deeper understanding of complex reaction mechanisms, leading to the development of more efficient and selective chemical processes in academic and industrial settings.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. In-Situ FTIR Setup – Sophisticated Instrumentation Facilities [iip.res.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Situ UV-Vis-NIR Absorption Spectroscopy and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In situ Raman spectroscopic studies of CO 2 reduction reactions: from catalyst surface structures to reaction mechanisms - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00569H [pubs.rsc.org]
- 11. lehigh.edu [lehigh.edu]
- 12. youtube.com [youtube.com]
- 13. mt.com [mt.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Structure Elucidation using Ultraviolet-Visible, Infrared, Raman, Proton nuclear [ijaresm.com]
- 17. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. In-situ ATR-FTIR experiment [bio-protocol.org]
- 19. Reaction intermediates recognized by in situ FTIR spectroscopy in CO2 hydrogenation over the Cu/ZnO/SPP-zeolite catalyst - RSC Applied Interfaces (RSC Publishing) [pubs.rsc.org]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 3-(Dimethoxymethyl)hept-2-en-4-yne: A Procedural Guide
The proper disposal of 3-(Dimethoxymethyl)hept-2-en-4-yne, a flammable and potentially reactive organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including flame-retardant laboratory coats, chemical-resistant gloves, and safety goggles. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure and in an area free of ignition sources.[1]
Key Hazards:
-
Flammability: Vapors may form explosive mixtures with air.[2] Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment.
-
Reactivity: While specific reactivity data for this compound is limited, its alkyne and acetal functionalities suggest potential for hazardous reactions. For instance, acetals can form explosive peroxides over time, and alkynes can react violently under certain conditions.[1][3]
-
Toxicity: Assume the compound is harmful if inhaled or ingested, and may cause skin irritation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.[4][5]
1. Waste Collection and Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container.[4][6]
-
The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container with a tightly sealing cap is recommended.[7]
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified. Specifically, keep it segregated from acids, bases, and oxidizers.[7][8]
2. Waste Container Labeling:
-
Properly label the waste container with a hazardous waste tag as soon as the first drop of waste is added.[4]
-
The label must include:
-
The full chemical name: "Waste this compound". Avoid abbreviations or chemical formulas.[9]
-
An accurate estimation of the concentration and volume.
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
All associated hazard pictograms (e.g., flammable, irritant).
-
3. Storage of Hazardous Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3]
-
The SAA must be in a well-ventilated area, away from heat and ignition sources, and clearly marked.
-
Ensure the container is kept closed at all times except when adding waste.[4]
-
Liquid waste containers should be placed in secondary containment to prevent spills.[4]
4. Arranging for Disposal:
-
Once the waste container is full (typically no more than 75-90% capacity to allow for expansion) or has been accumulating for a set period (often 6-12 months, check institutional policy), arrange for its collection.[3][6]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][4]
-
Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste disposal company coordinated through your institution.[9]
Quantitative Data Summary
For laboratory waste management, tracking quantities is essential for regulatory compliance. The following table summarizes key regulatory limits typically found in academic and research settings.
| Parameter | Limit | Reference |
| Maximum Volume in SAA | 55 gallons of hazardous waste | [3] |
| Maximum Volume of Acutely Hazardous Waste | 1 quart of liquid | [3] |
| Container Fill Level | No more than 3/4 full | [6] |
| Maximum Storage Time in SAA | Up to 12 months (institution-dependent) | [3] |
| Flash Point for Ignitable Waste | < 60°C (140°F) | [10] |
| pH for Corrosive Waste | ≤ 2 (acidic) or ≥ 12.5 (basic) | [5] (Note: While not corrosive, this illustrates a key hazardous characteristic) |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. web.stanford.edu [web.stanford.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. web.mit.edu [web.mit.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. geo.utexas.edu [geo.utexas.edu]
Essential Safety and Operational Guide for 3-(Dimethoxymethyl)hept-2-en-4-yne
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical information for the handling and disposal of 3-(Dimethoxymethyl)hept-2-en-4-yne. The following procedures are designed to ensure the safe execution of experimental work involving this compound.
Hazard Assessment and Chemical Properties
This compound is a volatile organic compound whose specific toxicological properties have not been extensively documented. However, its structure, containing an enyne (conjugated alkene and alkyne) and an acetal functional group, suggests several potential hazards. The compound should be handled with care, assuming it may be flammable, volatile, and capable of forming explosive peroxides.
Key Structural Features and Associated Hazards:
-
Enyne System: Conjugated enynes can be highly reactive.[1][2]
-
Propargylic and Allylic Hydrogens: The presence of these reactive hydrogens, coupled with the ether-like acetal group, makes the compound a potential peroxide former upon exposure to air and light.[3][4][5]
-
Acetal Group: Acetals are generally stable under neutral to basic conditions but can hydrolyze to the corresponding aldehyde and alcohol in the presence of acid.[6][7][8] This reactivity should be considered in experimental design and storage.
-
Volatility: As a volatile organic compound (VOC), it presents an inhalation hazard and requires appropriate ventilation and respiratory protection.[9][10]
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | PubChem |
| Molecular Weight | 168.23 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid | EvitaChem |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate), insoluble in water | EvitaChem |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.
Required Personal Protective Equipment:
| Body Part | Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles to protect against splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves provide good resistance to many organic solvents and are a suitable choice for splash protection.[11][12] However, for prolonged contact, heavier-duty gloves such as butyl rubber may be necessary.[13] Always inspect gloves for integrity before use and replace them immediately after contamination. |
| Body | Flame-Resistant Laboratory Coat | A lab coat made of a flame-resistant material (e.g., Nomex) should be worn and fully buttoned. |
| Respiratory | Air-Purifying Respirator with Organic Vapor Cartridges | Due to the compound's volatility, work must be conducted in a certified chemical fume hood. For procedures with a higher risk of inhalation exposure, a half-mask or full-face respirator with organic vapor (OV) cartridges is required.[14][15][16][17][18] A cartridge change schedule must be established. |
| Footwear | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills. |
Handling and Storage Procedures
Adherence to strict handling and storage protocols is crucial to prevent accidents and degradation of the compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary equipment or chemicals.
-
PPE Donning: Put on all required PPE as specified in the table above.
-
Inert Atmosphere: For reactions sensitive to air or moisture, and to mitigate peroxide formation, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Dispensing: Use clean, dry glassware and syringes. Avoid using metal spatulas or needles that could catalyze decomposition.
-
Heating: If heating is necessary, use a well-controlled heating mantle or oil bath. Do not heat under air, especially if peroxides have not been recently tested for.
-
Post-Handling: After use, tightly seal the container. Clean any spills immediately with an appropriate absorbent material.
Storage Plan:
-
Container: Store in a tightly sealed, amber glass bottle to protect from light.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere.
-
Temperature: Store in a cool, dry, well-ventilated area away from heat sources and direct sunlight.
-
Incompatibilities: Store away from strong acids, bases, and oxidizing agents.
-
Peroxide Prevention: Label the container with the date received and the date opened. Test for peroxides every 3-6 months. Do not use if peroxide crystals are visible.
Disposal Plan
All waste containing this compound must be treated as hazardous volatile organic waste.
Waste Collection and Disposal Workflow:
Caption: Workflow for the safe disposal of waste containing this compound.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect liquid waste containing the compound in a dedicated, labeled, and sealed container. Collect contaminated solid waste (e.g., gloves, absorbent pads) in a separate, clearly labeled, and sealed bag.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Storage of Waste: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Emergency Response Protocol:
Caption: Emergency response plan for spills or personal exposure to this compound.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (if available) or this document to the medical personnel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. Dimethyl Acetals [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Volatile Organic Compounds in Your Home - MN Dept. of Health [health.state.mn.us]
- 11. soscleanroom.com [soscleanroom.com]
- 12. gloves.com [gloves.com]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. multimedia.3m.com [multimedia.3m.com]
- 15. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 16. coopersafety.com [coopersafety.com]
- 17. queensu.ca [queensu.ca]
- 18. 3m.com [3m.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
